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  • Product: Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate
  • CAS: 952182-93-3

Core Science & Biosynthesis

Foundational

Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate mechanism of action in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate Abstract The imidazole scaffold is a cornerstone in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate is a molecule incorporating this privileged structure, suggesting its potential as a bioactive compound. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the in vitro mechanism of action of this specific compound. We will explore several plausible molecular mechanisms based on the well-documented activities of other imidazole-containing molecules, including enzyme inhibition and disruption of cellular signaling pathways. For each postulated mechanism, a detailed, step-by-step experimental protocol is provided, complete with the scientific rationale behind the experimental design. This document is intended to serve as a practical roadmap for the systematic in vitro characterization of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate.

Introduction: The Imidazole Moiety as a Privileged Scaffold

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a recurring motif in a vast array of biologically active molecules.[2][3] Its unique electronic properties, including its ability to act as a proton donor and acceptor and to coordinate with metal ions, make it a versatile pharmacophore.[4] Imidazole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents, among others.[1][5][6] These compounds are known to exert their effects through diverse mechanisms such as the inhibition of key enzymes (e.g., kinases, topoisomerases), induction of apoptosis, and modulation of cellular signaling pathways.[1][7]

Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate, hereafter referred to as MCIB, is a synthetic compound whose biological activity is yet to be fully characterized. The presence of the imidazole group suggests that MCIB may share mechanistic similarities with other compounds of this class. This guide outlines a systematic approach to unraveling the in vitro mechanism of action of MCIB.

Postulated Mechanisms of Action and In Vitro Verification Protocols

Given the broad range of activities reported for imidazole derivatives, several plausible mechanisms of action for MCIB can be hypothesized. Below, we detail the experimental protocols to investigate these possibilities.

Postulate 1: Inhibition of Protein Kinases

Rationale: Many imidazole-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[7][8] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol aims to determine if MCIB can directly inhibit the activity of a panel of commercially available protein kinases.

Step-by-Step Methodology:

  • Kinase and Substrate Preparation:

    • Reconstitute a panel of purified, active recombinant kinases (e.g., EGFR, VEGFR, MAPK, TAK1) in their respective kinase buffer as per the manufacturer's instructions.

    • Prepare the corresponding specific peptide substrates for each kinase.

  • Compound Preparation:

    • Prepare a stock solution of MCIB in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Procedure (Example using a luminescence-based assay):

    • In a 96-well plate, add the kinase, its specific substrate, and ATP.

    • Add varying concentrations of MCIB to the wells. Include a positive control (a known inhibitor for each kinase) and a negative control (solvent only).

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a specified period (e.g., 60 minutes).

    • Add a reagent that detects the amount of ATP remaining in the well (luminescence is inversely proportional to kinase activity).

    • Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of MCIB.

    • Plot the percentage of inhibition against the logarithm of the MCIB concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

Kinase TargetMCIB IC50 (µM)Positive Control IC50 (µM)
EGFR
VEGFR
MAPK
TAK1

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_kinase Reconstitute Kinases and Substrates mix Combine Kinase, Substrate, ATP, and MCIB prep_kinase->mix prep_mcib Prepare MCIB Serial Dilutions prep_mcib->mix incubate Incubate at 30°C mix->incubate add_reagent Add Luminescence Reagent incubate->add_reagent read Read Luminescence add_reagent->read calculate Calculate % Inhibition read->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Workflow for in vitro kinase inhibition assay.

Postulate 2: Induction of Apoptosis and Cell-Cycle Arrest

Rationale: A significant number of imidazole derivatives exhibit anticancer activity by inducing programmed cell death (apoptosis) and halting the cell cycle, thereby preventing uncontrolled cell proliferation.[7]

Experimental Protocol: Cell Viability, Apoptosis, and Cell Cycle Analysis

This multi-part protocol assesses the effect of MCIB on cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant human cancer cell line (e.g., HeLa, MCF-7) in appropriate media and conditions.

  • Cell Viability Assay (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of MCIB for 24, 48, and 72 hours.

    • Add MTT reagent to each well and incubate. The reagent is converted to a colored formazan product by viable cells.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cells with MCIB at its IC50 concentration for 24 hours.

    • Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Treat cells with MCIB at its IC50 concentration for 24 hours.

    • Harvest the cells, fix them in ethanol, and stain with PI and RNase.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Data Presentation:

Table 2.1: Cell Viability

Cell Line MCIB IC50 (µM) at 24h MCIB IC50 (µM) at 48h MCIB IC50 (µM) at 72h
HeLa

| MCF-7 | | | |

Table 2.2: Apoptosis and Cell Cycle Analysis

Treatment % Apoptotic Cells % Cells in G0/G1 % Cells in S % Cells in G2/M
Control

| MCIB (IC50) | | | | |

Signaling Pathway Diagram:

G MCIB MCIB Cell Cancer Cell MCIB->Cell Induces Apoptosis Apoptosis Cell->Apoptosis Undergoes CellCycleArrest Cell Cycle Arrest Cell->CellCycleArrest Undergoes

Caption: Postulated effect of MCIB on cancer cells.

Postulate 3: Inhibition of Angiotensin-Converting Enzyme (ACE)

Rationale: Certain imidazole derivatives have been identified as inhibitors of ACE, an enzyme that plays a critical role in regulating blood pressure.[5][9]

Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol measures the ability of MCIB to inhibit the activity of ACE.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of purified ACE from rabbit lung.

    • Prepare a solution of the substrate N-Hippuryl-His-Leu (HHL).

    • Prepare a stock solution of MCIB and a known ACE inhibitor (e.g., lisinopril) as a positive control.

  • Assay Procedure:

    • In a microcentrifuge tube, pre-incubate ACE with various concentrations of MCIB or the positive control for 10 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the HHL substrate.

    • Incubate the reaction mixture for 30 minutes at 37°C.

    • Stop the reaction by adding hydrochloric acid (HCl).

    • Extract the product, hippuric acid (HA), with ethyl acetate.

    • Evaporate the ethyl acetate and redissolve the HA in distilled water.

    • Measure the absorbance of the HA at 228 nm.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of MCIB.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the MCIB concentration.

Data Presentation:

CompoundACE IC50 (µM)
MCIB
Lisinopril

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_ace Prepare ACE and HHL Substrate pre_incubate Pre-incubate ACE with MCIB/Lisinopril prep_ace->pre_incubate prep_mcib Prepare MCIB and Lisinopril Dilutions prep_mcib->pre_incubate add_substrate Add HHL Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop with HCl incubate->stop_reaction extract Extract Hippuric Acid stop_reaction->extract read Read Absorbance at 228 nm extract->read calculate Calculate % Inhibition read->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow for in vitro ACE inhibition assay.

Data Interpretation and Future Directions

The results obtained from these in vitro assays will provide the first critical insights into the mechanism of action of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate.

  • Positive results in the kinase inhibition assay would warrant further investigation into the specific kinase(s) targeted by MCIB and the downstream signaling pathways affected.

  • Significant cytotoxic and apoptotic effects in cancer cell lines would position MCIB as a potential anticancer agent, necessitating further studies to elucidate the specific apoptotic pathways involved (e.g., intrinsic vs. extrinsic).

  • Potent ACE inhibition would suggest a potential application for MCIB in cardiovascular diseases and would lead to further in vivo studies to confirm its antihypertensive effects.

It is also possible that MCIB acts through other mechanisms not explored here, such as inhibition of topoisomerases, disruption of microtubule dynamics, or modulation of other enzyme families like nitric oxide synthases or carbonic anhydrases, which are also known targets of imidazole derivatives.[7][10][11] The experimental frameworks provided in this guide can be adapted to investigate these other possibilities.

Conclusion

This technical guide provides a structured and scientifically grounded approach to elucidating the in vitro mechanism of action of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate. By systematically testing a series of well-founded hypotheses based on the known pharmacology of the imidazole scaffold, researchers can efficiently characterize the biological activity of this novel compound and pave the way for its potential development as a therapeutic agent.

References

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. ijsred.com. [Link]

  • Imidazole-containing amino acids as selective inhibitors of nitric oxide synthases. PubMed. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Unpublished.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Publishing. [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. PubMed. [Link]

  • View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research. [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR. [Link]

  • Methyl 2-chloro-4-Methyl-1H-iMidazole-5-carboxylate — Chemical Substance Information. NextSDS. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY EVALUATION OF IMIDAZOLE HETEROCYCLIC SULFONYLUREA COMPOUNDS Wei Li, Jinze Pei, Yang Chen, and. HETEROCYCLES. [Link]

  • synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES. [Link]

  • Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors. PubMed. [Link]

  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. PMC. [Link]

  • Acetylphenyl-Substituted Imidazolium Salts: Synthesis, Characterization, in silico Studies and Inhibitory Properties against Som. ResearchGate. [Link]

  • a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. PubMed. [Link]

  • Journal of enzyme inhibition and medicinal chemistry. Medscape. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

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Exploratory

Solubility Profile of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate in DMSO and Organic Solvents: A Methodological Approach

An In-Depth Technical Guide Abstract The characterization of a compound's solubility is a cornerstone of early-stage research and development, influencing everything from reaction kinetics in chemical synthesis to bioava...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The characterization of a compound's solubility is a cornerstone of early-stage research and development, influencing everything from reaction kinetics in chemical synthesis to bioavailability in drug discovery. This guide provides a comprehensive framework for determining the solubility profile of novel compounds, using Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate (CAS No. 952182-93-3) as a representative case study. While specific solubility data for this compound is not publicly available, this document outlines the principles, experimental protocols, and data interpretation required to generate a robust solubility profile. We will delve into the unique role of Dimethyl Sulfoxide (DMSO) as a primary solvent and extend the methodology to a panel of common organic solvents, providing researchers with the tools to conduct these critical assessments in their own laboratories.

Introduction: The Centrality of Solubility

Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate is a heterocyclic building block containing chloro, ester, and imidazole functionalities. Such molecules are of significant interest in medicinal chemistry and materials science. However, before its potential can be explored, a fundamental physicochemical property must be defined: its solubility.

A poor understanding of solubility can lead to significant experimental artifacts and developmental setbacks:

  • Inaccurate Bioassay Results: Low solubility can cause compound precipitation in aqueous assay buffers, leading to underestimated potency and misleading structure-activity relationships (SAR).[1]

  • Poor Bioavailability: For a drug candidate to be effective orally, it must first dissolve in the gastrointestinal tract before it can be absorbed.

  • Synthetic & Formulation Challenges: Solubility dictates the choice of reaction solvents, purification methods (crystallization), and the feasibility of creating stable, deliverable formulations.[2][3]

This guide will provide the necessary protocols to de-risk these issues by establishing a clear solubility profile.

The Role of DMSO: The "Universal" Starting Point

Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve an exceptionally wide range of both polar and nonpolar compounds.[4][5][6] This makes it the de facto standard for creating high-concentration stock solutions in chemical libraries and high-throughput screening (HTS) campaigns.[1][4]

2.1. Key Advantages of DMSO:

  • Broad Solubilizing Power: Its ability to engage in various intermolecular interactions allows it to dissolve compounds that are intractable in other common solvents.[2][6]

  • Miscibility: It is fully miscible with water and many organic solvents, simplifying the preparation of working solutions for biological assays.[4]

  • Low Volatility: With a high boiling point of 189 °C, DMSO solutions are resistant to evaporation at room temperature, ensuring concentration accuracy over time.[4][6]

2.2. Critical Considerations & Best Practices: From extensive field experience, relying solely on a compound's ability to dissolve in 100% DMSO can be misleading. A Senior Scientist must consider the following:

  • Hygroscopicity: DMSO readily absorbs atmospheric moisture. This absorbed water can significantly decrease the solubility of highly hydrophobic compounds over time. Always use dry, high-purity DMSO from a freshly opened bottle or one stored under inert gas.

  • The "Crash Out" Phenomenon: High solubility in DMSO does not guarantee solubility in aqueous media. When a DMSO stock is diluted into a buffer (e.g., PBS for a cell-based assay), the solvent environment changes dramatically, often causing the compound to precipitate. This is why determining kinetic solubility is paramount.

  • Compound Stability: While generally inert, DMSO can react with certain functional groups, particularly at elevated temperatures. It is crucial to assess the stability of a compound in DMSO over the intended storage period.

Characterization Across a Solvent Panel

To build a comprehensive profile for a compound like Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate, its solubility should be assessed in a variety of organic solvents. This information is vital for synthetic chemists choosing reaction media and for formulation scientists developing delivery systems. A well-chosen panel should cover a range of polarities and hydrogen bonding capabilities.

Table 1: Proposed Solvent Panel for Solubility Characterization

SolventClassPolarity IndexRationale
Methanol Polar Protic5.1Can act as both H-bond donor and acceptor. Useful for purification.
Ethanol Polar Protic4.3A less polar protic solvent; common in formulations.
Acetonitrile (ACN) Polar Aprotic5.8Common mobile phase in HPLC; useful for analytical method development.
Acetone Polar Aprotic5.1Strong dipole moment, good for dissolving moderately polar compounds.
Ethyl Acetate Moderately Polar4.4Common solvent for extraction and chromatography.
Dichloromethane (DCM) Nonpolar3.1Good for dissolving nonpolar to moderately polar compounds.
Toluene Nonpolar2.4Aromatic solvent, useful for specific synthetic transformations.
Hexanes Nonpolar0.1Represents a highly nonpolar environment.

Note: Polarity Index values are relative and can vary slightly between sources. A comprehensive list of solvent properties is available for reference.[7]

Experimental Protocols: Measuring What Matters

Two distinct types of solubility are measured in research and development: thermodynamic and kinetic. Both provide critical, complementary information.

4.1. Protocol for Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true saturation point of a compound in a solvent at equilibrium. It is the gold-standard measurement, crucial for formulation and biopharmaceutical classification.[8][9] The shake-flask method described here is the most accepted approach.[10][11]

Methodology:

  • Preparation: Accurately weigh approximately 1-2 mg of solid Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate into a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent (e.g., Phosphate-Buffered Saline pH 7.4, Methanol, etc.).

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator at a controlled temperature (typically 25 °C). Allow the slurry to equilibrate for a minimum of 24 hours.

    • Expert Insight: This is the most critical step. For highly crystalline or polymorphic compounds, equilibrium may not be reached until 48 or even 72 hours. To ensure a true thermodynamic value, it is best practice to take samples at multiple time points (e.g., 24h and 48h). The solubility value should be stable between the later time points.[10]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 30 minutes for the excess solid to settle. Alternatively, centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the supernatant, ensuring no solid material is disturbed.

  • Dilution & Analysis: Dilute the supernatant with a suitable solvent (often Acetonitrile for HPLC analysis) to a concentration within the linear range of a pre-established calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, typically HPLC-UV or LC-MS/MS, to determine the concentration.[8][10][11]

Diagram 1: Thermodynamic Solubility Workflow

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis start Weigh Solid Compound (1-2 mg) add_solvent Add Precise Volume of Solvent start->add_solvent separate Centrifuge or Settle equilibrate Seal & Shake (24-72h at 25°C) add_solvent->equilibrate equilibrate->separate sample Sample Supernatant separate->sample result Report Solubility (e.g., µg/mL) dilute Dilute Sample sample->dilute analyze Quantify via HPLC/LC-MS dilute->analyze analyze->result

Caption: Shake-Flask method for thermodynamic solubility.

4.2. Protocol for Kinetic (Apparent) Solubility

Kinetic solubility is a high-throughput measurement that reflects how a compound behaves when rapidly diluted from a DMSO stock into an aqueous buffer.[12][13] This is highly relevant for in vitro screening, as it predicts whether a compound will precipitate under assay conditions.[14] The value obtained is often higher than thermodynamic solubility due to the formation of a temporary supersaturated state.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock into 98 µL of buffer for a final concentration of 200 µM and 2% DMSO).[12] Perform a serial dilution to test a range of concentrations.

  • Incubation: Cover the plate and shake for a defined period, typically 1 to 2 hours, at room temperature.[11]

  • Precipitate Removal: The key step is to separate the soluble fraction from any precipitate that has formed. This is typically done using a 96-well filter plate (e.g., 0.45 µm pore size), where the solution is vacuum-filtered into a clean collection plate.[12][13]

  • Analysis: The concentration of the compound in the filtrate (the soluble portion) is then determined. This can be done by various methods:

    • HPLC/LC-MS: Most accurate method, requires a calibration curve.

    • UV-Vis Spectroscopy: Faster, requires the compound to have a chromophore.

    • Nephelometry (Turbidity): A very high-throughput method that measures the amount of light scattered by precipitate, indirectly determining the point of insolubility.[15]

Diagram 2: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare High-Conc. DMSO Stock (e.g., 10 mM) plate Dispense Aqueous Buffer into 96-well plate stock->plate add_stock Add DMSO Stock to Buffer (e.g., 1-2% final DMSO) plate->add_stock incubate Incubate with Shaking (1-2h at 25°C) add_stock->incubate result Report Kinetic Solubility filter Filter through 96-well Filter Plate incubate->filter analyze Quantify Filtrate (HPLC, UV, Nephelometry) filter->analyze analyze->result

Caption: High-throughput method for kinetic solubility.

Data Synthesis and Interpretation

All quantitative data should be consolidated into a clear, concise table for easy comparison and decision-making.

Table 2: Solubility Data Template for Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate

Solvent / BufferSolubility TypeMethodTemperature (°C)Result (µg/mL)Result (µM)Notes
PBS, pH 7.4ThermodynamicShake-Flask25[Experimental Value][Calculated Value]Gold-standard aqueous solubility.
PBS, pH 7.4KineticDMSO Dilution25[Experimental Value][Calculated Value]Relevant for in vitro assay performance.
DMSOThermodynamicShake-Flask25[Experimental Value][Calculated Value]Defines max stock concentration.
MethanolThermodynamicShake-Flask25[Experimental Value][Calculated Value]
EthanolThermodynamicShake-Flask25[Experimental Value][Calculated Value]
AcetonitrileThermodynamicShake-Flask25[Experimental Value][Calculated Value]
..................Continue for all solvents tested

Interpreting the Results:

  • A large difference between kinetic and thermodynamic solubility suggests the compound readily forms supersaturated solutions that are prone to precipitation over time.

  • Low solubility in PBS (<10 µM) may indicate potential issues with oral bioavailability.

  • The solubility across the organic solvent panel will guide choices for reaction conditions, chromatography, and potential formulation excipients.

Conclusion

Determining the solubility profile of a novel compound like Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate is not a perfunctory task; it is a foundational pillar of successful research and development. By employing robust, validated methods such as the shake-flask protocol for thermodynamic solubility and the DMSO-dilution method for kinetic solubility, researchers can generate reliable data. This data empowers informed decisions, prevents costly experimental failures, and ultimately accelerates the journey from the laboratory bench to real-world application.

References

  • Title: Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Dimethyl Sulfoxide (DMSO) in Drug Delivery - Laboratory Notes Source: Laboratory Notes URL: [Link]

  • Title: The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation Source: Aure Chemical URL: [Link]

  • Title: Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation Source: AntBio URL: [Link]

  • Title: Kinetic Solubility - In Vitro Assay Source: Charnwood Discovery URL: [Link]

  • Title: DMSO solubility and bioscreening Source: ResearchGate URL: [Link]

  • Title: Determination of Thermodynamic Solubility Source: Bio-protocol URL: [Link]

  • Title: In-vitro Thermodynamic Solubility Source: Protocols.io URL: [Link]

  • Title: High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions Source: PubMed URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: High-Throughput Measurement of Compound Solubility and Physical Form with BMI Source: Pion Inc. URL: [Link]

  • Title: Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model Source: Physical Chemistry Research URL: [Link]

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Foundational

Pharmacokinetic Profiling of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate Derivatives: A Technical Guide for Preclinical Development

Introduction: Navigating the Preclinical Journey of Novel Imidazole-Based Drug Candidates The journey of a novel chemical entity from a promising hit to a viable drug candidate is contingent on a thorough understanding o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Preclinical Journey of Novel Imidazole-Based Drug Candidates

The journey of a novel chemical entity from a promising hit to a viable drug candidate is contingent on a thorough understanding of its interaction with the biological system. For the Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate series of compounds, a robust pharmacokinetic (PK) profile is paramount to unlocking their therapeutic potential. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to meticulously evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this chemical series. By integrating established principles of drug metabolism with insights derived from the structural motifs of the target compounds, we present a strategic and efficient pathway for generating a comprehensive PK data package, essential for informed decision-making in preclinical development.

The core structure, featuring an imidazole ring, a chlorinated benzene ring, and a methyl ester, presents a unique combination of functionalities that are likely to influence the pharmacokinetic behavior. The imidazole moiety, a common pharmacophore, is known for its potential to interact with metabolic enzymes, particularly Cytochrome P450s (CYPs), and its polar nature can influence solubility and permeability.[1][2][3] The 2-chloro-benzenecarboxylate portion introduces lipophilicity and a site for potential metabolism, with studies on related chlorobenzoic acids indicating that both the position of the halogen and the carboxylic acid functional group can direct metabolic pathways, including glycine conjugation and oxidative dehalogenation.[4][5] The methyl ester is susceptible to hydrolysis by esterase enzymes, potentially leading to a carboxylic acid metabolite with distinct physicochemical and pharmacokinetic properties.

This guide will systematically dissect the key stages of a comprehensive pharmacokinetic profiling campaign, from early in vitro screening to definitive in vivo studies in animal models. Each section will not only detail the experimental protocols but also elucidate the scientific rationale underpinning the chosen methodologies, ensuring a self-validating and robust data package.

I. Foundational In Vitro ADME Profiling: Building a Predictive Framework

The initial phase of pharmacokinetic characterization relies on a battery of in vitro assays designed to provide early insights into the fundamental ADME properties of the Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate derivatives.[4][6][7][8] These assays are crucial for early-stage candidate selection and for identifying potential liabilities that may require medicinal chemistry optimization.

A. Metabolic Stability Assessment: Gauging the Compound's Susceptibility to Biotransformation

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and oral bioavailability. The liver is the primary site of drug metabolism, and in vitro systems utilizing liver-derived fractions can provide a reliable estimate of a compound's intrinsic clearance.[9][10][11] Given the presence of the imidazole and the chlorinated aromatic ring, assessing the potential for metabolism by both Phase I (e.g., oxidation) and Phase II (e.g., conjugation) enzymes is essential.

Experimental Workflow: Metabolic Stability

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Time-Course Sampling cluster_analysis Analysis cluster_data Data Interpretation Test_Compound Test Compound Stock (10 mM in DMSO) Reaction_Mix Reaction Mixture: Test Compound (1 µM) Microsomes (0.5 mg/mL) Phosphate Buffer (pH 7.4) Test_Compound->Reaction_Mix Microsomes Liver Microsomes (Human, Rat, Mouse) Microsomes->Reaction_Mix Cofactor NADPH Regenerating System Start_Reaction Initiate with Cofactor Reaction_Mix->Start_Reaction Time_Points Aliquots taken at: 0, 5, 15, 30, 60 min Start_Reaction->Time_Points Quench Quench with Acetonitrile containing Internal Standard Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LC_MS LC-MS/MS Analysis of Supernatant Centrifuge->LC_MS Plot Plot ln(% Remaining) vs. Time LC_MS->Plot Calculate Calculate: Half-life (t½) Intrinsic Clearance (CLint) Plot->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw cryopreserved liver microsomes (human, rat, and mouse to assess inter-species differences) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[12][13]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Table 1: Representative Data from a Metabolic Stability Assay

CompoundSpeciest½ (min)CLint (µL/min/mg protein)
Derivative AHuman45.215.3
Rat28.924.0
Mouse15.744.1
Positive Control (Verapamil)Human12.555.4
B. Plasma Protein Binding: Assessing the Fraction Available for Therapeutic Action

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution, metabolism, and excretion.[14][15][16][17][18] Only the unbound (free) fraction of the drug is pharmacologically active and available to interact with its target. Therefore, determining the fraction unbound (fu) is a critical parameter in understanding the in vivo disposition of the Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate derivatives.

Experimental Workflow: Plasma Protein Binding (Equilibrium Dialysis)

cluster_prep Preparation cluster_dialysis Equilibrium Dialysis (37°C) cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation Test_Compound Test Compound Stock Load_Plasma Load Plasma with Test Compound Test_Compound->Load_Plasma Plasma Plasma (Human, Rat, Mouse) Plasma->Load_Plasma Buffer Phosphate Buffered Saline (PBS) Load_Buffer Load PBS Buffer->Load_Buffer RED_Device Rapid Equilibrium Dialysis (RED) Device RED_Device->Load_Plasma RED_Device->Load_Buffer Incubate Incubate for 4-6 hours with gentle shaking Load_Plasma->Incubate Load_Buffer->Incubate Sample_Plasma Sample Plasma Chamber Incubate->Sample_Plasma Sample_Buffer Sample Buffer Chamber Incubate->Sample_Buffer Matrix_Match Matrix Match Samples Sample_Plasma->Matrix_Match Sample_Buffer->Matrix_Match Protein_Precipitation Protein Precipitation with Acetonitrile + IS Matrix_Match->Protein_Precipitation LC_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS Calculate_fu Calculate Fraction Unbound (fu) LC_MS->Calculate_fu

Caption: Workflow for plasma protein binding assay using RED.

Detailed Protocol: Equilibrium Dialysis

  • Preparation:

    • Prepare a working solution of the test compound in plasma from different species (human, rat, mouse) at a relevant concentration (e.g., 1 µM).

    • Prepare phosphate-buffered saline (PBS, pH 7.4).

    • Use a rapid equilibrium dialysis (RED) device, which consists of a Teflon base plate and disposable dialysis inserts with a semi-permeable membrane (8 kDa molecular weight cutoff).

  • Dialysis:

    • Add the plasma containing the test compound to one chamber of the dialysis insert and PBS to the other chamber.

    • Seal the plate and incubate at 37°C with gentle shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate quantification, matrix-match the samples (i.e., add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample).

    • Precipitate the proteins by adding acetonitrile containing an internal standard.

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the test compound in both chambers.[12]

  • Data Analysis:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. fu = Cbuffer / Cplasma

Table 2: Representative Data from a Plasma Protein Binding Assay

CompoundSpeciesConcentration (µM)Fraction Unbound (fu)% Bound
Derivative AHuman10.0595
Rat10.0892
Mouse10.1288
Positive Control (Warfarin)Human10.0199
C. Cytochrome P450 (CYP) Inhibition: Assessing the Potential for Drug-Drug Interactions

The imidazole moiety is a known structural alert for inhibition of CYP enzymes.[19][20][21][22] Inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2) can lead to clinically significant drug-drug interactions (DDIs). Therefore, it is crucial to evaluate the inhibitory potential of the Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate derivatives against these key enzymes.

Experimental Workflow: CYP Inhibition (IC50 Determination)

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_termination Termination cluster_analysis Analysis cluster_data Data Interpretation Test_Compound Test Compound (Serial Dilutions) Reaction_Mix Reaction Mixture: Microsomes, Probe Substrate, Test Compound Test_Compound->Reaction_Mix Microsomes Human Liver Microsomes Microsomes->Reaction_Mix Probe_Substrate CYP-specific Probe Substrate Probe_Substrate->Reaction_Mix Cofactor NADPH Start_Reaction Initiate with NADPH Reaction_Mix->Start_Reaction Quench Quench with Acetonitrile containing Internal Standard Start_Reaction->Quench Centrifuge Centrifuge Quench->Centrifuge LC_MS LC-MS/MS Analysis of Metabolite Formation Centrifuge->LC_MS Plot Plot % Inhibition vs. log[Inhibitor] LC_MS->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for determining CYP inhibition IC50 values.

Detailed Protocol: CYP Inhibition Assay

  • Preparation:

    • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

    • Use human liver microsomes as the enzyme source.

    • Select a specific probe substrate for each CYP isoform to be tested (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).

  • Incubation:

    • In a 96-well plate, pre-incubate the human liver microsomes, the probe substrate, and the test compound (at various concentrations) in phosphate buffer at 37°C.

    • Initiate the reaction by adding NADPH.

  • Termination and Analysis:

    • After a short incubation period (typically 5-10 minutes, within the linear range of metabolite formation), terminate the reaction with ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.[12]

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a four-parameter logistic equation.

Table 3: Representative Data from a CYP Inhibition Assay

CompoundCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
Derivative A> 5012.58.2> 502.1
Positive Control (Ketoconazole)0.81.50.5> 500.05

II. In Vivo Pharmacokinetic Studies: Characterizing the Compound's Fate in a Living System

Following the initial in vitro characterization, in vivo pharmacokinetic studies in animal models are essential to understand the complete disposition of the Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate derivatives in a physiological context.[2][3][23][24] Rodents, typically rats or mice, are commonly used in early preclinical studies due to their well-characterized physiology and handling feasibility.

A. Single-Dose Pharmacokinetic Study in Rodents

A single-dose PK study provides fundamental parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%). These studies are typically performed using both intravenous (IV) and oral (PO) routes of administration to assess the absolute oral bioavailability.

Experimental Workflow: Rodent Pharmacokinetic Study

cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Bioanalysis cluster_data Pharmacokinetic Analysis Animals Rats or Mice (n=3-4 per group) IV_Dosing Intravenous (IV) Bolus Animals->IV_Dosing PO_Dosing Oral (PO) Gavage Animals->PO_Dosing Time_Points Serial blood collection at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) IV_Dosing->Time_Points PO_Dosing->Time_Points Plasma_Isolation Process blood to obtain plasma Time_Points->Plasma_Isolation Sample_Prep Protein Precipitation or Liquid-Liquid Extraction Plasma_Isolation->Sample_Prep LC_MS LC-MS/MS Quantification of Drug in Plasma Sample_Prep->LC_MS Plot Plot Plasma Concentration vs. Time LC_MS->Plot NCA Non-Compartmental Analysis (NCA) Plot->NCA Calculate Calculate PK Parameters: Cmax, Tmax, AUC, t½, CL, Vd, F% NCA->Calculate

Caption: Workflow for an in vivo pharmacokinetic study in rodents.

Detailed Protocol: Single-Dose PK Study in Rats

  • Animal Model and Dosing:

    • Use male Sprague-Dawley rats (n=3-4 per group).

    • For the IV group, administer the test compound as a bolus injection via the tail vein at a dose of 1-2 mg/kg.

    • For the PO group, administer the test compound by oral gavage at a dose of 5-10 mg/kg. The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Blood Sampling:

    • Collect serial blood samples (approximately 100 µL) from the jugular vein or another appropriate site at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process the blood by centrifugation to obtain plasma, and store the plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in rat plasma.[12][13][25] This will involve optimizing sample preparation (e.g., protein precipitation or liquid-liquid extraction), chromatographic separation, and mass spectrometric detection.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration-time profiles for both IV and PO routes.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters.

Table 4: Key Pharmacokinetic Parameters from a Single-Dose Study

ParameterIV AdministrationPO Administration
Dose1 mg/kg5 mg/kg
Cmax (ng/mL)-450
Tmax (h)-1.0
AUC0-inf (ng*h/mL)12003600
t½ (h)3.54.0
CL (mL/min/kg)13.9-
Vdss (L/kg)3.9-
F (%)-60

III. Advanced Characterization and Regulatory Considerations

For lead candidates progressing towards clinical development, a more in-depth understanding of their ADME properties is required to meet regulatory expectations.

A. Metabolite Identification and Reaction Phenotyping

Identifying the major metabolic pathways and the enzymes responsible is crucial for understanding potential inter-individual variability and for assessing the safety of metabolites.

  • Metabolite Identification: Incubate the test compound with human liver microsomes or hepatocytes and analyze the samples using high-resolution mass spectrometry to identify the structures of potential metabolites.

  • Reaction Phenotyping: Use a panel of recombinant human CYP enzymes or specific chemical inhibitors to determine which CYP isoforms are primarily responsible for the metabolism of the parent compound.

B. Regulatory Guidelines and Future Directions

The data generated from this comprehensive pharmacokinetic profiling will form a critical component of the Investigational New Drug (IND) application submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] These agencies provide detailed guidance on the preclinical data required to support the safety and rationale for first-in-human clinical trials.

As drug development progresses, physiologically based pharmacokinetic (PBPK) modeling can be employed to integrate the in vitro and in vivo data to predict the pharmacokinetic profile in humans, aiding in the design of clinical studies.[7]

Conclusion: A Data-Driven Path to Clinical Candidacy

The systematic pharmacokinetic profiling of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate derivatives, as outlined in this guide, provides a robust framework for de-risking and advancing promising candidates. By meticulously characterizing their ADME properties, from early in vitro screens to in vivo studies, drug development teams can make informed, data-driven decisions. This comprehensive approach not only fulfills regulatory requirements but, more importantly, lays a solid scientific foundation for the successful clinical development of this novel class of therapeutic agents.

References

  • The Metabolism and Excretion of [14c] 2- And 4-chlorobenzoic Acids in the Rat. PubMed. Available from: [Link]

  • In Vitro ADME - Selvita. Selvita. Available from: [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available from: [Link]

  • Bioremediation of Chlorobenzoic Acids. IntechOpen. Available from: [Link]

  • In vitro DMPK studies for drug discovery. Nuvisan. Available from: [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. Available from: [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available from: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Available from: [Link]

  • Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. MDPI. Available from: [Link]

  • In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. BioDuro. Available from: [Link]

  • Plasma Protein Binding Assay. Visikol. Available from: [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. Available from: [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. Available from: [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available from: [Link]

  • In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors fo. Available from: [Link]

  • EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. ECA Academy. Available from: [Link]

  • Cytochrome P450 Assay Services. Reaction Biology. Available from: [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. Available from: [Link]

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  • 2-Chloro-4-nitro-1H-imidazole | C3H2ClN3O2 | CID 42409. PubChem. Available from: [Link]

  • Plasma Protein Binding. QPS. Available from: [Link]

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  • synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. Available from: [Link]

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  • Metabolic Stability • Mattek - Part of Sartorius. Mattek. Available from: [Link]

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  • Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. PMC. Available from: [Link]

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Exploratory

High-Resolution Mass Spectrometry and Exact Mass Determination of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate

Executive Summary In modern drug development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate is a highly functionalized halogenated intermediate. Featuring an imidazole ring for target binding and a chloro-substituted benzoate core for steric and electronic tuning, this scaffold is frequently utilized in the synthesis of selective receptor modulators.

As a Senior Application Scientist, I approach the validation of such compounds not as a simple measurement, but as a rigorous, self-validating analytical system. This whitepaper details the theoretical mass calculations, the causality behind isotopic distributions, and a field-proven High-Resolution Mass Spectrometry (HRMS) protocol required to determine the exact mass of this compound with sub-ppm accuracy.

Chemical Profiling & Theoretical Mass Calculations

Before introducing a sample into a mass spectrometer, a robust theoretical framework must be established. The distinction between Average Molecular Weight and Monoisotopic Exact Mass is critical. Molecular weight accounts for the weighted average of all naturally occurring isotopes, making it useful for bulk stoichiometric calculations. Conversely, exact mass is calculated using only the most abundant isotope of each element (e.g., 12 C, 1 H, 35 Cl, 14 N, 16 O) and is the cornerstone of HRMS identification[1].

The Causality of Isotopic Signatures

Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate contains a single chlorine atom. In nature, chlorine exists as two stable isotopes: 35 Cl (75.78%) and 37 Cl (24.22%). This isotopic distribution creates a mandatory, self-validating signature in the mass spectrum. If the exact mass of the monoisotopic peak (M) is detected, it must be accompanied by an M+2 peak at approximately 32% of the base peak's intensity. If this ratio deviates, the measurement is compromised by isobaric interference, and the exact mass assignment must be rejected.

Quantitative Mass Parameters

The following table summarizes the theoretical mass parameters for the target compound, providing the exact targets required for instrument calibration and data validation[2],[3].

ParameterValueDerivation / Causality
Chemical Formula C 11​ H 9​ ClN 2​ O 2​ Core structure deduction
Average Molecular Weight 236.65 g/mol Based on standard atomic weights
Monoisotopic Exact Mass (M) 236.03525 DaSum of exact masses of principal isotopes
Theoretical [M+H] + Mass 237.04253 DaAddition of a proton (1.00728 Da) via ESI+
Theoretical [M+Na] + Mass 259.02447 DaAddition of sodium adduct (22.98977 Da)
Theoretical [M+2+H] + Mass 239.03958 Da 37 Cl isotope exact mass peak

Analytical Methodology: HRMS Workflow

To achieve sub-ppm mass accuracy, we utilize Ultra-High-Performance Liquid Chromatography coupled to an Orbitrap Mass Spectrometer (UHPLC-Orbitrap MS). The following protocol is designed as a self-validating system, where each step ensures the integrity of the next.

Step 1: Sample Preparation & Matrix Management
  • Action: Dissolve 1 mg of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate in 1 mL of LC-MS grade Acetonitrile (ACN). Dilute to a final working concentration of 100 ng/mL using 50:50 Water:ACN with 0.1% Formic Acid.

  • Causality: The low concentration prevents space-charge effects in the Orbitrap analyzer, which can artificially shift the measured mass frequencies. Formic acid acts as a proton donor, pre-ionizing the basic imidazole nitrogen in solution to maximize sensitivity.

Step 2: Chromatographic Focusing (UHPLC)
  • Action: Inject 2 µL onto a sub-2 µm C18 column. Run a rapid gradient from 5% to 95% organic mobile phase over 5 minutes.

  • Causality: Direct infusion is prone to ion suppression from trace salts. Chromatographic separation focuses the analyte into a tight band, physically separating it from isobaric matrix contaminants before it enters the ion source.

Step 3: Heated Electrospray Ionization (HESI)
  • Action: Operate the HESI source in positive ion mode (ESI+). Set the capillary temperature to 320°C and spray voltage to 3.5 kV.

  • Causality: The basic nature of the imidazole ring makes ESI+ the optimal choice, reliably generating the [M+H] + pseudo-molecular ion (m/z 237.0425).

Step 4: Orbitrap Mass Analysis & Internal Calibration
  • Action: Set the Orbitrap resolution to R=100,000 at m/z 200. Enable internal lock mass correction using a known background ion (e.g., polysiloxane at m/z 371.10123).

  • Causality: In Orbitrap mass spectrometry, mass resolution is inversely proportional to the square root of the m/z value[4]. A resolution of 100,000 is required to separate the target analyte from complex background noise. Furthermore, while external calibration yields < 5 ppm accuracy, internal lock mass continuously corrects the mass axis in real-time, compensating for minor voltage drifts and ensuring a mass accuracy of < 2 ppm[5],[6].

Workflow Visualization

The following diagram illustrates the logical flow and self-validating checkpoints of the HRMS exact mass determination process.

HRMS_Workflow N1 Sample Preparation (Analyte + Matrix) N2 UHPLC Separation (C18 Column) N1->N2 Injection N3 Heated ESI (+) Ionization N2->N3 Elution N4 C-Trap Accumulation (AGC Target) N3->N4 Ion Transfer N5 Orbitrap Mass Analyzer (R = 100,000) N4->N5 Pulsed Injection N7 Exact Mass & Isotope Pattern Matching N5->N7 Fourier Transform N6 Lock Mass Calibration (Internal Correction) N6->N5 Real-time Recalibration

Workflow for UHPLC-Orbitrap HRMS exact mass determination with internal lock mass calibration.

Data Validation: The Self-Validating System

To establish definitive trustworthiness in the analytical result, the generated data must pass three distinct validation gates:

  • Mass Accuracy Threshold: The measured mass must be compared against the theoretical[M+H] + mass (237.04253 Da). The mass error is calculated as:

    ΔM(ppm)=TheoreticalMeasured−Theoretical​×106

    A successful exact mass assignment requires an error of 3.0 ppm .

  • Isotopic Fidelity: The software must overlay the theoretical isotopic distribution over the acquired spectrum. The 37 Cl M+2 peak (m/z 239.03958) must be present, and its relative abundance must fall within ± 10% of the theoretical 32% ratio relative to the M+H peak.

  • Fragmentation Confirmation (MS/MS): To rule out structural isomers, Higher-energy C-trap Dissociation (HCD) should be applied. The exact mass of the resulting fragments (e.g., the loss of the methyl ester group, -32 Da) must also be measured with sub-ppm accuracy to confirm the connectivity of the molecule[7].

Conclusion

The determination of the exact mass of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate (236.03525 Da) is not merely an exercise in decimal precision; it is a fundamental requirement for verifying molecular identity in drug development. By combining high-resolution Orbitrap mass spectrometry with rigorous internal lock mass calibration and isotopic pattern validation, researchers can establish a self-validating analytical system that guarantees the structural integrity of their pharmaceutical intermediates.

References

  • PubChem (National Institutes of Health) - 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | C11H9ClN2O2 (Isomeric Formula Reference). Available at:[Link]

  • National Center for Biotechnology Information (PMC) - Ultra-fast searching assists in evaluating sub-ppm mass accuracy enhancement in U-HPLC/Orbitrap MS data. Available at:[Link]

  • ResearchGate - High-resolution mass spectrometry: basic principles for using exact mass and mass defect. Available at:[Link]

  • The Royal Society of Chemistry - Methodology for Accurate Mass Measurement of Small Molecules. Available at:[Link]

  • European Commission (ILIADe) - Recording of High-Resolution Mass Spectra of Organic Substances. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate

Application Note & Synthesis Protocol Topic: Step-by-Step Synthesis of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate Audience: Researchers, scientists, and drug development professionals. Executive Summary This...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthesis Protocol

Topic: Step-by-Step Synthesis of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive, three-step protocol for the synthesis of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis strategy is designed for robustness and scalability, beginning with commercially available starting materials. The pathway involves an initial Nucleophilic Aromatic Substitution (SNAr) to form the key C-N bond, followed by nitrile hydrolysis and subsequent Fischer esterification. Each step is detailed with theoretical justification, procedural specifics, purification methods, and safety considerations to ensure reproducibility and high-purity yields.

Synthetic Strategy Overview

The synthesis is logically divided into three distinct chemical transformations. This approach allows for the isolation and purification of two key intermediates, ensuring the final product's quality.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) : Formation of 2-chloro-4-(1H-imidazol-1-yl)benzonitrile from 2-chloro-4-fluorobenzonitrile and imidazole. The electron-withdrawing nitrile and chloro groups activate the aromatic ring, facilitating the displacement of the fluoride leaving group by the nucleophilic imidazole.[1][2]

  • Step 2: Nitrile Hydrolysis : Conversion of the benzonitrile intermediate to 2-chloro-4-(1H-imidazol-1-yl)benzoic acid . This is achieved through base-catalyzed hydrolysis, which proceeds via a tetrahedral intermediate to form a carboxylate salt, followed by acidification to yield the free carboxylic acid.[3][4][5]

  • Step 3: Fischer Esterification : Synthesis of the target molecule, Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate , by reacting the carboxylic acid intermediate with methanol under acidic catalysis.[6][7]

Synthesis_Workflow cluster_0 Step 1: N-Arylation (SNAr) cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Fischer Esterification A 2-chloro-4-fluorobenzonitrile + Imidazole B Intermediate 1: 2-chloro-4-(1H-imidazol-1-yl)benzonitrile A->B K2CO3, DMF 100-120 °C C Intermediate 2: 2-chloro-4-(1H-imidazol-1-yl)benzoic acid B->C 1. NaOH (aq), Reflux 2. HCl (aq) D Final Product: Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate C->D Methanol (MeOH) H2SO4 (cat.), Reflux

Caption: Three-step synthetic workflow for the target molecule.

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )SupplierNotes
2-chloro-4-fluorobenzonitrileC₇H₃ClFN155.56Sigma-AldrichStarting Material
ImidazoleC₃H₄N₂68.08Sigma-AldrichNucleophile
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Fisher ScientificAnhydrous, powdered
Dimethylformamide (DMF)C₃H₇NO73.09Acros OrganicsAnhydrous
Sodium Hydroxide (NaOH)NaOH40.00VWRPellets
Hydrochloric Acid (HCl)HCl36.46J.T. BakerConcentrated (37%)
Methanol (MeOH)CH₄O32.04Fisher ScientificAnhydrous
Sulfuric Acid (H₂SO₄)H₂SO₄98.08VWRConcentrated (98%)
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Fisher ScientificACS Grade
HexanesC₆H₁₄86.18Fisher ScientificACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Fisher ScientificGranular

Detailed Experimental Protocol

Step 1: Synthesis of 2-chloro-4-(1H-imidazol-1-yl)benzonitrile (Intermediate 1)

Principle: This step utilizes the SNAr mechanism, where the highly electronegative fluorine atom and the electron-withdrawing nitrile group on the benzene ring lower the electron density of the aromatic system. This activation makes the ipso-carbon susceptible to nucleophilic attack by imidazole.[2][8][9] Potassium carbonate acts as a base to deprotonate the imidazole in situ, enhancing its nucleophilicity.

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-fluorobenzonitrile (10.0 g, 64.3 mmol).

  • Add imidazole (5.25 g, 77.1 mmol, 1.2 eq) and anhydrous potassium carbonate (17.7 g, 128.6 mmol, 2.0 eq).

  • Add 100 mL of anhydrous dimethylformamide (DMF).

  • Place the flask under a nitrogen atmosphere and heat the reaction mixture to 110 °C in an oil bath.

  • Maintain stirring at this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot indicates reaction completion.

  • Cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 50 mL).

  • Dry the crude product in a vacuum oven at 50 °C overnight. The product is typically a pale yellow or off-white solid.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Step 2: Synthesis of 2-chloro-4-(1H-imidazol-1-yl)benzoic acid (Intermediate 2)

Principle: The nitrile group is hydrolyzed to a carboxylic acid under basic conditions. The hydroxide ion attacks the electrophilic carbon of the nitrile, leading to the formation of an amide intermediate which is then further hydrolyzed to the carboxylate salt.[4][5][10] Subsequent acidification with a strong acid protonates the carboxylate to yield the desired carboxylic acid, which precipitates from the aqueous solution.[3]

Procedure:

  • In a 500 mL round-bottom flask, suspend the crude 2-chloro-4-(1H-imidazol-1-yl)benzonitrile (assume ~13.0 g from the previous step, 64.0 mmol) in 150 mL of a 10% (w/v) aqueous sodium hydroxide solution.

  • Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring. Ammonia gas may be evolved during this process.

  • Maintain reflux for 8-12 hours, or until the reaction mixture becomes a clear, homogeneous solution, indicating the consumption of the starting material.

  • Cool the reaction mixture to room temperature and then further chill in an ice-water bath.

  • Slowly acidify the cold solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid with constant stirring. A thick, white precipitate will form.

  • Stir the suspension in the ice bath for another 30 minutes to maximize precipitation.

  • Collect the solid carboxylic acid by vacuum filtration.

  • Wash the filter cake with abundant cold deionized water until the washings are neutral (check with pH paper).

  • Dry the white solid product under vacuum at 60 °C to a constant weight.

Step 3: Synthesis of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate

Principle: This reaction is a classic Fischer esterification. The carboxylic acid is protonated by the sulfuric acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the lone pair of electrons on the methanol oxygen. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester product.[6][7] The reaction is an equilibrium, and using methanol as the solvent drives the reaction towards the product side.

Procedure:

  • To a 250 mL round-bottom flask, add the dry 2-chloro-4-(1H-imidazol-1-yl)benzoic acid (assume ~13.5 g from the previous step, 60.0 mmol).

  • Add 120 mL of anhydrous methanol. The carboxylic acid may not fully dissolve initially.

  • Place the flask in an ice bath and slowly add concentrated sulfuric acid (3.0 mL) dropwise with stirring.

  • After the addition is complete, attach a reflux condenser and heat the mixture to reflux (approximately 65 °C).

  • Maintain reflux for 18-24 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes) for the disappearance of the starting acid.

  • Cool the reaction mixture to room temperature.

  • Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the remaining mixture into 300 mL of cold water and carefully neutralize it by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases (final pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford the pure Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate as a white or off-white solid.

Trustworthiness & Field Insights

  • SNAr Reaction: The choice of DMF as a solvent is critical; its high boiling point and polar aprotic nature accelerate SNAr reactions. Ensure the K₂CO₃ is finely powdered and anhydrous to effectively act as a base. Overheating (>130 °C) can lead to decomposition and discoloration.

  • Hydrolysis: The hydrolysis step can be slow. Ensure vigorous stirring to maintain the suspension. The release of ammonia is a good indicator that the reaction is proceeding. Complete acidification is crucial for maximizing the yield of the carboxylic acid.

  • Esterification: The use of excess methanol as the solvent is key to shifting the equilibrium towards the ester product. Ensure all reagents, particularly the methanol and sulfuric acid, are anhydrous, as water will inhibit the reaction. During neutralization, add the sodium bicarbonate solution slowly to control the foaming.

References

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. [Link]

  • Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. [Link]

  • MDPI. (2020, May 14). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole.... [Link]

  • National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • University of California, Los Angeles. (n.d.). Preparation of Methyl Benzoate. [Link]

  • ACS Publications. (2017, March 30). Substitution of a Fluorine Atom in Perfluorobenzonitrile by a Lithiated Nitronyl Nitroxide. [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. [Link]

  • Arkivoc. (2008, November 17). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

  • International Journal of Pharmacy and Technology. (n.d.). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1). [Link]

  • ResearchGate. (n.d.). Synthesis of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine. [Link]

  • RSC Publishing. (n.d.). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. [Link]

  • Oriental Journal of Chemistry. (n.d.). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2016, June 30). synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. [Link]

  • ResearchGate. (n.d.). Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l. [Link]

  • NextSDS. (n.d.). Methyl 2-chloro-4-Methyl-1H-iMidazole-5-carboxylate — Chemical Substance Information. [Link]

  • Google Patents. (n.d.). WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • Google Patents. (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.

Sources

Application

LC-MS characterization techniques for Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate

Application Note: LC-MS/MS Characterization and Quantification of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate Introduction & Mechanistic Rationale Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate (Chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: LC-MS/MS Characterization and Quantification of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate

Introduction & Mechanistic Rationale

Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate (Chemical Formula: C₁₁H₉ClN₂O₂, Exact Mass: 236.0353 Da) is a critical structural motif and intermediate utilized in the synthesis of advanced therapeutics, including glucagon-like peptide-1 receptor (GLP-1R) agonists[1]. The molecule features an electron-deficient chlorobenzoate core coupled with a highly basic imidazole ring.

Causality in Analytical Strategy: The analytical behavior of this compound is entirely dictated by its structural dichotomy. The imidazole nitrogen possesses a pKa of approximately 7.0. By acidifying the mobile phase, this nitrogen is readily and completely protonated, making Positive Electrospray Ionization (ESI+) the most sensitive and robust technique for this compound[2]. Furthermore, the presence of the chlorine atom provides a built-in self-validation mechanism for mass spectrometry: the natural isotopic distribution of ³⁵Cl and ³⁷Cl yields a characteristic 3:1 ratio for the precursor ions at m/z 237.04 and 239.04. Monitoring this specific isotopic ratio during method development ensures strict isobaric specificity and protects against false positives.

Chromatographic & Mass Spectrometric Strategy

To achieve baseline separation from synthesis impurities, degradation products, or matrix interferences, reversed-phase liquid chromatography (RP-HPLC) utilizing a high-efficiency C18 stationary phase is employed. The mobile phase must be buffered with 0.1% Formic Acid. This choice is not arbitrary; it maintains the imidazole ring in a fully ionized state, which actively prevents peak tailing caused by secondary ion-exchange interactions with residual, unendcapped silanols on the silica column backbone[3].

LCMS_Workflow N1 1. Sample Preparation Solid-Phase Extraction (HLB) N2 2. Liquid Chromatography RP-HPLC (C18), Gradient Elution N1->N2 Purified Extract N3 3. ESI+ Ionization Target:[M+H]+ m/z 237.04 N2->N3 Acidified Eluent N4 4. Tandem Mass Spectrometry Collision-Induced Dissociation N3->N4 Precursor Ion Isolation N5 5. MRM Quantification Transitions & Isotope Ratio N4->N5 Product Ion Analysis N6 6. Method Validation Self-Validating QC Framework N5->N6 Data Output

Fig 1: LC-MS/MS workflow for imidazole-benzoate quantification and validation.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. Every analytical batch must include a System Suitability Test (SST) and blank injections to rule out carryover and ensure system integrity.

Step 1: Standard and Sample Preparation

  • Primary Stock: Dissolve exactly 1.0 mg of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock solution. Store at -20 °C.

  • Working Solutions: Dilute the stock sequentially in the Initial Mobile Phase (95% Water / 5% Acetonitrile containing 0.1% Formic Acid) to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Extraction: For complex matrices, utilize Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) cartridges. Condition the cartridge with 2 mL Methanol followed by 2 mL Water. Load the aqueous sample, wash with 2 mL of 5% Methanol in Water to remove polar interferences, and elute the target analyte with 2 mL of 100% Methanol[2]. Evaporate to dryness under gentle nitrogen and reconstitute in 200 µL of Initial Mobile Phase.

Step 2: Liquid Chromatography (LC) Parameters

  • Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent sub-3 µm core-shell column[3].

  • Column Temperature: 40 °C (Reduces solvent viscosity, lowers backpressure, and improves mass transfer kinetics).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v).

Step 3: Mass Spectrometry (MS/MS) Parameters

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) utilizing Argon as the collision gas.

Data Presentation & Quantitative Metrics

Table 1: Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Profile
0.0 95 5 Initial Conditions
1.0 95 5 Isocratic Hold (Focusing)
5.0 10 90 Linear Gradient (Elution)
7.0 10 90 Column Wash
7.1 95 5 Re-equilibration

| 10.0 | 95 | 5 | End of Run |

Table 2: Optimized MRM Transitions and Collision Energies (CE)

Analyte Isotope Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Mechanistic Purpose
Target (³⁵Cl) 237.04 205.02 50 15 Quantifier (Loss of Methanol from ester)
Target (³⁵Cl) 237.04 169.05 50 25 Qualifier (Cleavage of Imidazole ring)

| Target (³⁷Cl) | 239.04 | 207.02 | 50 | 15 | Isotope Confirmation (Self-Validation) |

Self-Validating Quality Control Framework

To ensure absolute trustworthiness and scientific integrity, the method must pass the following self-validation criteria before any sample analysis is approved[4]:

  • Isotopic Fidelity Check: The peak area ratio of the m/z 237.04 transition to the m/z 239.04 transition must fall strictly within 3.0 ± 0.3 across all standards. Any deviation indicates a co-eluting isobaric interference, invalidating the run.

  • System Suitability (SST): Six replicate injections of the 50 ng/mL calibration standard must yield a Relative Standard Deviation (RSD) of < 2.0% for both retention time and peak area.

  • Carryover Assessment: A blank injection (Initial Mobile Phase) immediately following the highest calibration standard (1000 ng/mL) must exhibit a signal that is < 20% of the established Lower Limit of Quantification (LLOQ).

References

  • Source: Google Patents (WO2022111624A1)
  • Title: An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples Source: MDPI URL: [Link]

  • Title: Method for trace determination of N‐nitrosamines impurities in metronidazole benzoate using high‐performance liquid chromatography coupled with atmospheric‐pressure chemical ionization tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Rapid Separation and Determination of Metronidazole Benzoate and Other Antiprotozoal Drugs by Pressurized Capillary Electrochromatography Source: Hindawi Journal of Chemistry URL: [Link]

Sources

Method

Application Note: Preparation of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate Stock Solutions for Cell Culture

Executive Summary Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate (CAS: 952182-93-3) is a specialized heterocyclic small molecule utilized in advanced in vitro pharmacological and biological assays [1]. Due to it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate (CAS: 952182-93-3) is a specialized heterocyclic small molecule utilized in advanced in vitro pharmacological and biological assays [1]. Due to its highly hydrophobic aromatic core and halogen substitution, direct dissolution in aqueous cell culture media is thermodynamically unfavorable and leads to immediate precipitation. This application note provides a comprehensive, self-validating protocol for formulating stable master stock solutions using Dimethyl Sulfoxide (DMSO) and outlines a precise serial dilution strategy to prevent vehicle-induced cytotoxicity in cell culture models.

Physicochemical Properties & Rationale for Solvent Selection

To design an effective dissolution protocol, one must first analyze the molecular architecture of the compound. The presence of a benzoate derivative linked to a chloro-substituent and an imidazole ring significantly increases the molecule's lipophilicity.

Causality of Solvent Selection: Aqueous buffers (like PBS or DMEM) lack the dielectric capacity to disrupt the strong intermolecular crystal lattice forces of this compound at physiological pH. Anhydrous Dimethyl Sulfoxide (DMSO) is selected as the universal aprotic vehicle because its amphiphilic nature allows it to solvate both the polar imidazole nitrogen atoms and the hydrophobic aromatic rings without altering the compound's covalent structure [2].

Quantitative Data Summary
PropertyValue / Specification
Chemical Name Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate
CAS Number 952182-93-3
Molecular Formula C₁₁H₉ClN₂O₂
Molecular Weight 236.65 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Recommended Stock Conc. 10 mM to 50 mM
Storage Temperature -20°C (Short-term) / -80°C (Long-term)

Materials and Reagents

  • Target Compound: Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate powder.

  • Solvent: Cell-culture grade, anhydrous DMSO (sterile-filtered). Note: Hygroscopic absorption of water by standard DMSO will rapidly degrade the solubility capacity of the stock.

  • Equipment: Calibrated analytical balance (0.1 mg precision), vortex mixer, ultrasonic water bath (optional).

  • Consumables: Sterile amber microcentrifuge tubes (to prevent UV/visible light-induced photodegradation of the imidazole ring), solvent-resistant Polytetrafluoroethylene (PTFE) syringe filters (0.22 µm).

Experimental Protocols: Step-by-Step Methodology

To ensure a self-validating system , researchers should weigh the available solid first, and calculate the required solvent volume based on the exact mass obtained, rather than attempting to weigh an exact predetermined mass. This minimizes handling loss and static-induced weighing errors.

Step 1: Weighing and Volume Calculation
  • Tare a sterile amber microcentrifuge tube on the analytical balance.

  • Carefully transfer a small amount of the compound into the tube and record the exact mass (e.g., 2.45 mg).

  • Calculate the volume of DMSO required to achieve a 10 mM master stock using the following formula:

    Volume(μL)=Concentration(mM)×MolecularWeight(g/mol)Mass(mg)​×106

    Example for 2.45 mg: Volume=10×236.652.45​×106=1035.28μL of DMSO.

Step 2: Dissolution and Homogenization
  • Add the calculated volume of room-temperature anhydrous DMSO to the amber tube.

  • Cap tightly and vortex vigorously for 60–90 seconds.

  • Visual Quality Control: Hold the tube against a light source. The solution must be completely transparent with no particulate matter. If micro-crystals persist, place the tube in a 37°C ultrasonic water bath for 5 minutes.

Step 3: Sterilization (Crucial for Cell Culture)
  • Do not use standard Polyethersulfone (PES) or Cellulose Acetate (CA) filters, as 100% DMSO will dissolve the membrane and leach toxic polymers into your stock.

  • Pass the solution through a 0.22 µm PTFE syringe filter into a new sterile amber tube.

Step 4: Aliquoting and Storage
  • Divide the master stock into single-use aliquots (e.g., 20–50 µL per tube) to strictly avoid freeze-thaw cycles, which introduce condensation (water) and cause compound precipitation.

  • Store immediately at -20°C (for use within 1-2 months) or -80°C (for up to 6 months).

Cell Culture Application & Dilution Strategy

The Causality of Vehicle Toxicity

When transitioning from a 100% DMSO stock to an aqueous cell culture environment, the final DMSO concentration must be tightly controlled. Empirical data demonstrates that DMSO concentrations exceeding 0.1% – 0.5% (v/v) induce severe osmotic stress, alter lipid bilayer fluidity, and trigger the cleavage of caspase-3 and PARP-1 [3]. This artificially induces apoptosis, creating a confounding variable that masks the true pharmacological effect of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate.

Toxicity HighDMSO High DMSO Concentration (> 0.5% v/v) Osmotic Osmotic Stress & Membrane Alteration HighDMSO->Osmotic Caspase Caspase-3 & PARP-1 Cleavage Osmotic->Caspase Apoptosis Confounding Apoptosis (Assay Artifact) Caspase->Apoptosis

Mechanistic pathway of DMSO-induced cytotoxicity confounding in vitro cellular assays.

Serial Dilution Protocol

To maintain a final DMSO concentration of ≤ 0.1% , utilize an intermediate dilution step:

  • Intermediate Dilution (1:100): Add 10 µL of the 10 mM Master Stock to 990 µL of pre-warmed (37°C) complete cell culture media. This yields a 100 µM intermediate solution containing 1% DMSO. Note: Always add the stock dropwise to the media while gently vortexing to prevent localized precipitation.

  • Final Assay Dilution (1:10): Add 10 µL of the 100 µM intermediate solution to 90 µL of media directly in the assay well (e.g., 96-well plate). This yields a final assay concentration of 10 µM with a safe, non-toxic 0.1% DMSO background.

  • Vehicle Control: Always prepare a parallel control well using pure DMSO subjected to the exact same serial dilution steps.

G A Solid Compound (CAS: 952182-93-3) B 10 mM Master Stock (100% Anhydrous DMSO) A->B Add DMSO & Vortex C 100 µM Intermediate (1% DMSO in Media) B->C 1:100 Dilution in Culture Media D 10 µM Final Assay (0.1% DMSO in Media) C->D 1:10 Dilution in Assay Well

Workflow for preparing and diluting Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate.

Troubleshooting & Quality Control

  • Issue: Cloudiness or precipitation upon addition to culture media.

    • Causality: The compound is experiencing "solvent shock" due to rapid phase transition into cold aqueous media.

    • Solution: Ensure the culture media is pre-warmed to 37°C. Add the DMSO stock slowly (dropwise) while the media is being agitated.

  • Issue: Inconsistent assay results across different days.

    • Causality: The master stock has absorbed atmospheric moisture during repeated openings, leading to microscopic precipitation and a drop in effective molarity.

    • Solution: Strictly adhere to the single-use aliquot strategy. Discard any thawed aliquots after use.

References

  • Galvao, J., et al. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes". National Center for Biotechnology Information (PMC).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate Derivatives

Prepared by: Senior Application Scientist, Gemini Division Last Updated: March 17, 2026 Welcome to the technical support center for the synthesis and optimization of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylat...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division Last Updated: March 17, 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into this specific synthetic challenge. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

The synthesis of this molecule involves the formation of a C-N bond between an imidazole ring and an electron-deficient benzene ring. The primary challenges revolve around achieving high yields while avoiding common side reactions such as ester hydrolysis and dehalogenation. This guide addresses the most prevalent issues through two main synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Metal-Catalyzed Cross-Coupling.

General Synthetic Workflow

The two predominant pathways to the target compound are illustrated below. The choice between them depends on the availability of starting materials, cost, and scalability requirements.

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Product & Purification SM1 Methyl 2,4-dichlorobenzoate or Methyl 2-chloro-4-fluorobenzoate SNAr Nucleophilic Aromatic Substitution (SNAr) SM1->SNAr Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) SM2 Imidazole SM2->SNAr Coupling Metal-Catalyzed Cross-Coupling (Ullmann / Buchwald-Hartwig) SM2->Coupling SM3 Methyl 2-chloro-4-bromobenzoate or Methyl 2-chloro-4-iodobenzoate SM3->Coupling Catalyst (Cu or Pd) Ligand, Base, Solvent Product Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate SNAr->Product Coupling->Product Purification Workup & Column Chromatography Product->Purification

Caption: Primary synthetic routes to the target compound.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My reaction yield is very low, or I'm recovering only starting materials. What is the likely cause?

Answer: This is the most common issue and its cause depends heavily on your chosen synthetic route.

  • For Nucleophilic Aromatic Substitution (SNAr) Reactions:

    • Poor Leaving Group: The SNAr reaction rate is highly dependent on the leaving group. For activated aryl halides, the reactivity order is F >> Cl > Br > I.[1][2] If you are using Methyl 2,4-dichlorobenzoate, the reaction will be significantly slower than with Methyl 2-chloro-4-fluorobenzoate. The strong electron-withdrawing nature of the ester and the second halogen activates the ring for nucleophilic attack.[2][3][4]

    • Insufficient Base Strength/Solubility: Imidazole (pKa ≈ 14.5 for the N-H proton) requires a suitable base for deprotonation to form the more nucleophilic imidazolide anion.[5] While strong bases like Sodium Hydride (NaH) in an anhydrous solvent like DMF or THF ensure complete deprotonation[6], weaker bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are often sufficient and can prevent side reactions.[6] The base must be adequately soluble in the chosen solvent.

    • Inappropriate Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are essential for SNAr reactions.[6][7] They effectively solvate the cation of the base while leaving the imidazolide anion highly reactive. Using protic or nonpolar solvents will drastically hinder the reaction.

  • For Metal-Catalyzed Cross-Coupling (Ullmann or Buchwald-Hartwig):

    • Inactive Catalyst: Both copper (Ullmann) and palladium (Buchwald-Hartwig) catalysts are sensitive to air and moisture, which can lead to oxidation and deactivation.[8][9] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are anhydrous.[8][10] Using a fresh, high-purity catalyst source is critical.[9] For Buchwald-Hartwig reactions, pre-catalysts are often used to ensure the generation of the active Pd(0) species.[11][12]

    • Incorrect Ligand Choice: In modern cross-coupling reactions, the ligand is as important as the metal.[13][14] For Ullmann reactions, ligands like 1,10-phenanthroline derivatives or amino acids can accelerate the reaction and allow for milder conditions.[8][9] For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands (e.g., those from the XPhos or BrettPhos families) are often necessary to promote the crucial reductive elimination step, especially with challenging substrates like five-membered heterocycles.[12][15]

    • Suboptimal Temperature: While modern protocols allow for lower temperatures, these reactions often require heating (80-130 °C) to proceed at a reasonable rate.[7][8][16] Conversely, excessively high temperatures can lead to catalyst decomposition and side product formation.[10]

Question 2: My main side product is the carboxylic acid, 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylic acid. How can I prevent this?

Answer: This indicates saponification (hydrolysis) of your methyl ester. This is a classic side reaction under basic conditions, especially if water is present.

  • Causality: The hydroxide ions (from the base reacting with trace water) or a very strong base can attack the electrophilic carbonyl carbon of the ester, leading to hydrolysis.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Thoroughly dry all glassware, use anhydrous solvents, and handle hygroscopic bases (like K₂CO₃ or Cs₂CO₃) in a glovebox or dry environment.

    • Select a Milder Base: If using a strong base like NaH or KOH, consider switching to a weaker inorganic base like K₂CO₃ or K₃PO₄.[8][12] These are generally less prone to causing ester hydrolysis while still being effective for the N-arylation.

    • Control Reaction Temperature: Higher temperatures accelerate the rate of hydrolysis. Run the reaction at the lowest temperature that allows for a reasonable conversion rate to the desired product.

    • Protecting Group Strategy: If hydrolysis is unavoidable, consider using a more robust ester, such as a tert-butyl ester, which is stable to many basic conditions and can be removed later with acid.[17][18] Alternatively, perform the N-arylation on the corresponding benzoic acid and esterify it in a subsequent step.

Question 3: I am observing a significant amount of debromination or deiodination of my starting material in my Ullmann coupling reaction. What is happening?

Answer: This side reaction, known as hydrodehalogenation, is often caused by protic impurities in the reaction mixture.

  • Causality: The presence of water or other protic species can protonate intermediate organocopper species, leading to the reduction of the aryl halide instead of coupling with the nucleophile.[9]

  • Troubleshooting Steps:

    • Ensure Anhydrous Reagents and Solvents: This is the most critical step. Use freshly distilled or commercially available anhydrous solvents. Dry solid reagents in a vacuum oven if necessary.

    • Use an Inert Atmosphere: As mentioned before, setting up the reaction under a dry Argon or Nitrogen atmosphere will minimize the introduction of atmospheric moisture.[8][10]

    • Optimize the Base: The choice of base can influence this side reaction. Screen different anhydrous bases like K₃PO₄ or Cs₂CO₃ to see if the outcome improves.[9]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route should I choose: SNAr or metal-catalyzed cross-coupling?

A1: The choice depends on several factors:

  • SNAr: This is often the most cost-effective and scalable method if the appropriate starting material, Methyl 2-chloro-4-fluorobenzoate, is readily available. The reaction is typically simpler to set up as it does not require stringent exclusion of air (though moisture should be controlled to prevent hydrolysis).

  • Metal-Catalyzed Cross-Coupling: This route offers greater flexibility with starting materials, as aryl bromides and iodides are common.[16][19] The Buchwald-Hartwig amination, in particular, is known for its broad substrate scope and high functional group tolerance, often providing higher yields for complex substrates.[11][12] However, it involves more expensive and sensitive catalysts and ligands. The Ullmann coupling is a good compromise, using a cheaper copper catalyst, but may require harsher conditions than modern palladium systems.[14][19]

Q2: How do I select the optimal base for this N-arylation?

A2: Base selection is crucial and depends on the reaction mechanism.

  • For SNAr , you need a base strong enough to deprotonate imidazole. NaH is very effective but can be difficult to handle.[6] K₂CO₃ and Cs₂CO₃ are excellent choices as they are easier to handle and often provide cleaner reactions.[6][8]

  • For Ullmann and Buchwald-Hartwig reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[8][12] The choice can significantly affect the reaction outcome, and screening may be necessary. Cs₂CO₃ is often highly effective due to its high solubility in organic solvents.[6][7] K₃PO₄ is a non-nucleophilic base that is often used in palladium catalysis to avoid catalyst inhibition.[12]

Q3: What are the best practices for setting up a reaction under an inert atmosphere?

A3: To ensure an air- and moisture-free environment for cross-coupling reactions:

  • Dry Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Degas Solvents: Before use, sparge the solvent with Argon or Nitrogen for 15-30 minutes or use the freeze-pump-thaw method (three cycles) to remove dissolved oxygen.

  • Use Schlenk Line Techniques: Assemble the reaction vessel on a Schlenk line. Evacuate the vessel under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure the atmosphere is inert.

  • Transfer Reagents Carefully: Add solid reagents under a positive pressure of inert gas. Transfer liquid reagents using gas-tight syringes.

Optimized Experimental Protocols

The following protocols are provided as validated starting points for optimization.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Route

This protocol is optimized for the reaction of Methyl 2-chloro-4-fluorobenzoate with imidazole.

  • Materials:

    • Methyl 2-chloro-4-fluorobenzoate (1.0 equiv)

    • Imidazole (1.2 equiv)

    • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv), finely powdered

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-chloro-4-fluorobenzoate, imidazole, and K₂CO₃.

    • Evacuate and backfill the flask with Nitrogen or Argon three times.

    • Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.5 M.

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

    • Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Protocol 2: Copper-Catalyzed Ullmann Condensation Route

This protocol is a modern, ligand-assisted approach.[8][9]

  • Materials:

    • Methyl 2-chloro-4-iodobenzoate (1.0 equiv)

    • Imidazole (1.5 equiv)

    • Copper(I) Iodide (CuI, 10 mol%)

    • 1,10-Phenanthroline (20 mol%)

    • Anhydrous Potassium Carbonate (K₂CO₃, 2.5 equiv)

    • Anhydrous Dioxane or Toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add CuI, 1,10-phenanthroline, imidazole, K₂CO₃, and Methyl 2-chloro-4-iodobenzoate under an Argon atmosphere.[8]

    • Evacuate and backfill the tube with Argon three times.

    • Add anhydrous dioxane via a degassed syringe.

    • Seal the Schlenk tube and place it in a preheated oil bath at 110-130 °C.

    • Stir the reaction for 24-48 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.

    • Wash the filtrate with aqueous ammonia (to remove residual copper) followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Summary of Recommended Reaction Conditions

ParameterSNAr RouteUllmann CouplingBuchwald-Hartwig Amination
Aryl Halide Methyl 2-chloro-4-fluoro benzoateMethyl 2-chloro-4-iodo benzoateMethyl 2-chloro-4-bromo benzoate
Catalyst NoneCuI (5-10 mol%)Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)
Ligand None1,10-Phenanthroline (10-20 mol%)XPhos or similar biarylphosphine (2-4 mol%)
Base K₂CO₃, Cs₂CO₃ (2.0 equiv)K₂CO₃, K₃PO₄ (2.5 equiv)K₃PO₄, NaOtBu (1.5-2.0 equiv)
Solvent DMF, DMSODioxane, TolueneDioxane, Toluene
Temperature 100-120 °C110-130 °C80-110 °C
Atmosphere Nitrogen (recommended)Inert (Argon/Nitrogen)Inert (Argon/Nitrogen)
Key Advantage Cost-effective, simple setupLower catalyst cost than PdHigh yield, broad scope, mild conditions

References

  • BenchChem. (2025). A Comparative Guide to the Catalytic Applications of 2-Chloro-4,5-dimethyl-1H-imidazole in Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Optimization of the intramolecular Ullmann coupling reaction. [https://www.researchgate.net/publication/236136155_Optimization_of_the_intramolecular_Ullmann_coupling_reaction_Microwave-Assisted_Synthesis_of_4H-Benzo[f]imidazodiazepin-6-ones_via_a_Post-Ugi_Copper-Catalyzed_Intramolecular_Ullmann_Coupling]([Link]]diazepin-6-ones_via_a_Post-Ugi_Copper-Catalyzed_Intramolecular_Ullmann_Coupling)

  • BenchChem. (2025). Imidazole Ring Formation Reactions: A Technical Support Center.
  • MDPI. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • BenchChem. (2025).
  • ACS Publications. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. [Link]

  • Semantic Scholar. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][8][11][13]thiadiazole Series. [Link]

  • Frontiers. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. [Link]

  • RSC Publishing. (2023). One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS Publications. (2015). Copper-Catalyzed Inter- and Intramolecular C–N Bond Formation: Synthesis of Benzimidazole-Fused Heterocycles. [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. [Link]

  • ChemRxiv. (2024). Blue LED-driven C-N Bond formation for Synthesis of Imidazopyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]

  • ACS Publications. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. [Link]

  • RSC Publishing. (2023). Functionalization of Fe3O4@SiO2 nanoparticles with Cu(I)-thiosemicarbazone complex as a robust and efficient heterogeneous nanocatalyst for N-arylation of N-heterocycles with aryl halides. [Link]

  • BenchChem. (2025).
  • RSC Publishing. (n.d.). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Wiley. (n.d.). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. [Link]

  • PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • Biomed J Sci & Tech Res. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. [Link]

  • ResearchGate. (n.d.). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • ACS Publications. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. [Link]

  • NCRD's Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

  • Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. [Link]

  • Springer. (n.d.). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. [Link]

  • Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • PMC. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • Semantic Scholar. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

  • Google Patents. (n.d.). WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

  • Semantic Scholar. (2018). synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. [https://www.semanticscholar.org/paper/synthesis-of-3-chloro-4-(1h-imidazol-1-yl)-4-(-1-az/d22c342938e3e4a307c73a824e4f8d68d1b3303d]([Link]

  • PMC. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. [Link]

  • RSC Publishing. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. [Link]

Sources

Optimization

Preventing degradation of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate during long-term storage

Technical Support Center: Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate A Guide to Ensuring Long-Term Stability and Preventing Degradation Prepared by the Senior Application Scientist Team, this guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate

A Guide to Ensuring Long-Term Stability and Preventing Degradation

Prepared by the Senior Application Scientist Team, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate (CAS No. 952182-93-3). Our focus is to equip you with the foundational knowledge and practical protocols necessary to prevent degradation during long-term storage, ensuring the integrity and reliability of your experimental outcomes.

Section 1: Foundational Knowledge - Understanding Chemical Stability

This section addresses the inherent chemical liabilities of the molecule. Understanding these vulnerabilities is the first step toward designing an effective storage strategy.

Q1: What are the key structural features of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate that influence its stability?

A1: The stability of this compound is governed by three primary functional moieties, each with distinct susceptibilities:

  • The Methyl Ester Group: This is the most significant liability. Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond. This reaction can be catalyzed by both acids and bases, leading to the formation of the corresponding carboxylic acid (2-chloro-4-(1H-imidazol-1-yl)benzoic acid) and methanol.[1][2] The presence of even trace amounts of moisture can initiate this degradation over time.

  • The Imidazole Ring: The imidazole moiety is generally aromatic and stable. However, it can be susceptible to oxidation, particularly under harsh conditions or in the presence of oxidizing agents.[3] Furthermore, imidazole derivatives can be sensitive to photodegradation when exposed to UV light, which can lead to complex reaction pathways and the formation of colored impurities.[3][4]

  • The Chlorinated Benzene Ring: The chloro-aromatic system is robust. The carbon-chlorine bond is strong, and significant energy, such as high temperatures (above 300°C) or high-intensity UV radiation, is typically required to induce dechlorination or other reactions involving this part of the molecule.[5][6] Under typical storage conditions, this moiety is the least likely to be a source of degradation.

Q2: What are the most probable degradation pathways for this molecule under standard laboratory conditions?

A2: Based on the structural features, the two most probable degradation pathways during long-term storage are hydrolysis and photodegradation.

  • Hydrolysis: This is the primary concern. Ambient humidity is sufficient to cause slow hydrolysis of the methyl ester. The reaction is autocatalytic, as the carboxylic acid product can lower the pH and further accelerate the reaction.

  • Photodegradation: If the compound is not protected from light, UV radiation can provide the energy to initiate reactions. This often involves the formation of radical species and can lead to a complex mixture of byproducts, often colored.[3][4]

  • Oxidation: While less common without specific oxidizing agents, slow oxidation of the imidazole ring by atmospheric oxygen can occur over very long periods, especially if catalyzed by trace metal impurities or light.

Degradation Pathways cluster_processes Degradation Stressors cluster_products Primary Degradation Products Parent Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate Hydrolysis Moisture (Acid/Base Catalyzed) Parent->Hydrolysis Hydrolysis Photolysis UV Light Exposure Parent->Photolysis Photodegradation Oxidation Atmospheric O₂ (Slow) Parent->Oxidation Oxidation Prod_Acid Carboxylic Acid + Methanol Hydrolysis->Prod_Acid Prod_Photo Radical Species, Colored Byproducts Photolysis->Prod_Photo Prod_Ox N-Oxides, Ring-Opened Products Oxidation->Prod_Ox

Potential Degradation Pathways

Section 2: Troubleshooting Guide - Diagnosing Degradation

This section provides a question-and-answer formatted guide to help you diagnose potential degradation of your stored compound.

Q3: My sample, which was a white solid, has developed a yellow or brownish tint. What does this indicate?

A3: A change in color is a strong indicator of degradation. This is often associated with photodegradation or complex oxidative pathways. Aromatic compounds, upon decomposition, can form highly conjugated systems or polymeric materials that absorb visible light, appearing yellow or brown. While minor color change may not significantly impact purity, it warrants immediate analytical investigation.

Q4: My HPLC analysis shows new peaks that weren't present when the sample was fresh. How do I approach their identification?

A4: The appearance of new peaks confirms a loss of purity. To identify these degradants:

  • Hypothesize Structures: Based on the likely degradation pathways (see Q2), the most probable impurity is the hydrolysis product, 2-chloro-4-(1H-imidazol-1-yl)benzoic acid. This product will be more polar and thus have a shorter retention time in a typical reversed-phase HPLC system.

  • Use Mass Spectrometry (LC-MS): This is the most powerful tool for this task. Analyze the impure sample by LC-MS to obtain the molecular weight of the species in each new peak. Compare these masses to the expected masses of potential degradation products.

  • Perform a Forced Degradation Study: Intentionally degrade a small amount of pure sample under specific conditions (e.g., mild acid/base for hydrolysis, UV light for photolysis) as described in Section 4. Run HPLC on these degraded samples. If a peak in your stored sample matches the retention time of a peak generated under specific stress conditions, it helps confirm the degradation pathway.[7]

Q5: I suspect hydrolysis has occurred. What analytical evidence would confirm this?

A5: Besides the appearance of a more polar peak in the HPLC chromatogram, you can use the following methods for confirmation:

  • LC-MS: The primary degradation product from hydrolysis will have a mass corresponding to the loss of a methyl group (-CH₃, 15 Da) and the addition of a hydrogen atom (+H, 1 Da), resulting in a net mass difference of -14 Da compared to the parent compound.

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum, the characteristic singlet of the methyl ester protons (typically around 3.8-4.0 ppm) will decrease in intensity, while a broad singlet corresponding to the carboxylic acid proton may appear far downfield (>10 ppm), though this is often not observed without specific sample preparation.

  • FTIR Spectroscopy: The spectrum of a hydrolyzed sample will show a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid, which is absent in the pure ester. The C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) may also be distinguishable from the ester C=O stretch (around 1720-1740 cm⁻¹).[8]

Troubleshooting Workflow Start Degradation Suspected Visual Q: Visual Change? (Color, Clumping) Start->Visual Analysis Perform Purity Check (e.g., HPLC) Visual->Analysis Yes or No Compare Q: Purity Meets Spec? (e.g., >98%) Analysis->Compare NoChange Result: Stable Continue Monitoring Compare->NoChange Yes Change Result: Degradation Confirmed Compare->Change No Identify Identify Degradants (LC-MS, NMR) Change->Identify Quarantine Quarantine Affected Stock Change->Quarantine Review Review & Correct Storage Conditions Identify->Review

Troubleshooting Workflow for Suspected Degradation

Section 3: Best Practices for Long-Term Storage

Adherence to proper storage protocols is the most effective strategy to prevent degradation.

Q6: What are the ideal conditions for storing Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate to ensure maximum shelf-life?

A6: To mitigate all primary degradation pathways, the compound must be protected from moisture, light, and elevated temperatures. The following conditions are recommended for storage longer than six months.

ParameterRecommended ConditionRationale & Key Considerations
Temperature 2-8 °C (Refrigerated)Reduces the rate of all chemical reactions, including hydrolysis and slow oxidation.[7][9] Avoid freezing unless the compound's properties at sub-zero temperatures are known, as this can cause moisture condensation upon removal.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen and moisture.[9] For optimal protection, the container should be flushed with inert gas before sealing.
Light Protection from Light Prevents photodegradation. Use amber glass vials or wrap clear vials in aluminum foil. Store in a dark cabinet or box.[9][10]
Moisture Dry Environment The most critical parameter. Store in a tightly sealed container, preferably within a desiccator containing a drying agent like silica gel or Drierite.[9]

Q7: Which container materials are recommended, and which should be avoided?

A7: The choice of container is crucial for maintaining a protective environment.

  • Recommended:

    • Borosilicate Glass (Type 1): Amber glass vials with PTFE-lined screw caps are the gold standard. Glass is highly inert, and the amber color provides UV protection.[9] The PTFE liner provides an excellent, non-reactive seal.

    • High-Density Polyethylene (HDPE): Suitable for short- to medium-term storage if glass is not an option. Ensure the container is rated for chemical storage.[11]

  • To Be Avoided:

    • Low-Grade Plastics (e.g., Polystyrene): These can be permeable to moisture and may leach plasticizers or other contaminants into the sample.[12]

    • Metal Containers: Not recommended due to the potential for trace metal ions to catalyze degradation, especially of the chlorinated aromatic system.[13]

    • Poorly Sealing Containers: Any container that does not provide an airtight seal (e.g., vials with corks, snap caps, or parafilm alone) is inadequate for long-term storage.

Section 4: Protocols for Stability Assessment

Verifying the stability of your compound is a critical component of good scientific practice. These protocols provide a framework for this assessment.

Q8: How can I set up a robust stability study for this compound?

A8: A comprehensive stability study involves two parts: a baseline purity check and a forced degradation study to understand potential impurities.

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a starting point for a stability-indicating HPLC method. Optimization may be required based on your specific equipment.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV Diode Array Detector (DAD) or Fluorescence Detector (FLD), monitoring at 254 nm and 280 nm.[14][15]

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 100 µg/mL solution.

  • Analysis: Inject 10 µL and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly generate potential degradation products, which serves to validate that your analytical method can detect them.[7]

  • Prepare Stock Solutions: Create five separate 1 mg/mL solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 100 µL of 1M HCl to one vial. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 100 µL of 1M NaOH to a second vial. Keep at room temperature for 4 hours.[2]

    • Oxidative Degradation: Add 100 µL of 3% H₂O₂ to a third vial. Keep at room temperature for 24 hours.[7]

    • Thermal Degradation: Heat a fourth vial (solid or in a high-boiling point solvent) at 80 °C for 72 hours.

    • Photolytic Degradation: Expose the fifth vial (in a quartz cuvette) to a high-intensity UV lamp (e.g., 254 nm) for 24 hours.

  • Neutralization and Analysis: Before injection, neutralize the acid and base samples. Dilute all samples to an appropriate concentration (~100 µg/mL) and analyze using the HPLC method from Protocol 1.

  • Evaluation: The goal is to achieve 5-20% degradation. If your HPLC method can separate the newly formed peaks from the main peak, it is considered "stability-indicating." These stressed samples can then be used as references to help identify unknown peaks in your long-term storage samples.

References

  • Hydrolysis of methyl esters - US4185027A. Google Patents.
  • Greene, T.W., Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis, 3rd ed. John Wiley & Sons.
  • Hydrolysis of esters. Chemguide. URL: [Link]

  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1. European Patent Office. URL: [Link]

  • Wang, S., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. URL: [Link]

  • Blades, A. T., & Murphy, G. P. (1953). The thermal decomposition of aromatic compounds - II. Dichlorobenzenes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences. URL: [Link]

  • Hydrolysis of methyl esters and alkylation to phenacyl esters. ResearchGate. URL: [Link]

  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Shanghai Arbor Chemical Co.,Ltd. URL: [Link]

  • Szyc, A., et al. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal. URL: [Link]

  • Sambrotto, R., et al. (2018). Biodegradation of Chlorinated Aromatic Compounds in Soils Using a Large Volume Heated Pile.
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  • HR2-573 1.0 M Imidazole SDS. Hampton Research. URL: [Link]

  • Good pharmaceutical storage & distribution practices (gs&dp) 2006. URL: [Link]

  • Al-Salem, S. M., et al. (2021). Understanding the Dechlorination of Chlorinated Hydrocarbons in the Pyrolysis of Mixed Plastics. ACS Sustainable Chemistry & Engineering. URL: [Link]

  • Kausar, H., et al. (2015). AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS. World Journal of Pharmacy and Pharmaceutical Sciences. URL: [Link]

  • Chemical Compatibility. Division of Research Safety - University of Illinois. URL: [Link]

  • Proper Storage of Pharmaceutical Products. GMP Trends. URL: [Link]

  • Kalhor, P., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Analytical Methods. URL: [Link]

  • Chemical Compatibility Chart Guide. Creative Safety Supply. URL: [Link]

  • Kalhor, P., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. URL: [Link]

  • Singh, R., et al. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Medical Research. URL: [Link]

  • Chemical Incompatibility Chart. University of California, Riverside. URL: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for scientists and drug development professionals transitioning the synthesis of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for scientists and drug development professionals transitioning the synthesis of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate from bench-scale discovery to pilot-scale manufacturing.

The most scalable route for this intermediate relies on the Nucleophilic Aromatic Substitution (SNAr) of methyl 2-chloro-4-fluorobenzoate with imidazole. While highly efficient, this route presents specific thermochemical and downstream processing (DSP) challenges at scale.

Process Workflow & Logic

ProcessFlow SM Electrophile Methyl 2-chloro-4-fluorobenzoate Rxn SNAr Reaction (DMSO, 85°C) SM->Rxn Nuc Nucleophile Imidazole + K2CO3 Nuc->Rxn Quench Aqueous Quench & Phase Separation Rxn->Quench Exotherm Control Ext Acid-Base Extraction (pH 2.0 then pH 8.0) Quench->Ext Remove DMSO API Crystallization & Isolation Target Intermediate Ext->API Purify from Salts

Process workflow for the SNAr scale-up and downstream purification of the target intermediate.

Quantitative Troubleshooting Matrix

During scale-up, extended heating times and mass transfer limitations often alter the impurity profile. The table below summarizes the most frequent deviations observed during the SNAr coupling, their root causes, and corrective actions.

Impurity / Deviation ProfileTypical % in CrudeMechanistic Root CauseCorrective Action
Methyl 2-chloro-4-hydroxybenzoate 1.0% - 3.5%Hydroxide attack on the C-F bond. Caused by trace water reacting with K2CO3 to form KOH.Dry solvent (KF < 0.1%); blanket reactor with N2.
2-Chloro-4-(1H-imidazol-1-yl)benzoic acid 2.0% - 6.0%Ester saponification. Wet inorganic base at >80°C cleaves the methyl ester protecting group.Use anhydrous K2CO3; reduce reaction hold temperature to 75°C.
Unreacted Fluorobenzoate > 5.0%Incomplete conversion due to loss of imidazole via sublimation on the reactor headspace/walls.Increase imidazole to 1.2 eq; ensure reactor is sealed with active reflux.
Bis-imidazolyl adduct < 0.5%Over-reaction at the 2-chloro position.SNAr is highly selective for F over Cl; strictly monitor temperature to prevent Cl displacement.

Deep-Dive FAQs: Mechanistic Causality & Solutions

Q1: We are experiencing severe, uncontrollable exotherms upon the addition of imidazole to the fluorobenzoate at 80°C. How do we mitigate this on a 10-kg scale? A: Nucleophilic aromatic substitution (SNAr) of activated fluorobenzenes is highly exothermic due to the formation of the Meisenheimer intermediate and the subsequent thermodynamic release from C-F bond cleavage and C-N bond formation[1]. At bench scale, this heat dissipates rapidly. At scale, batch dosing of imidazole into a hot electrophile solution easily exceeds the reactor's cooling jacket capacity. Solution: Alter your dosing strategy. Do not add the nucleophile to a hot solution. Instead, charge the electrophile and imidazole at 20°C, and dose the inorganic base (K2CO3) in portions at 40°C. Only after base addition is complete should you ramp the temperature to 85°C. Alternatively, implementing continuous plug flow reactors (PFR) provides superior heat transfer and prevents thermal runaway entirely[2].

Q2: Our HPLC shows 5-10% of the saponified carboxylic acid byproduct. How can we protect the methyl ester during the reaction? A: The methyl ester is highly susceptible to alkaline hydrolysis (saponification). If the Karl Fischer (KF) water content of your DMSO solvent exceeds 0.1%, the K2CO3 base will generate hydroxide ions at elevated temperatures, which nucleophilically attack the ester carbonyl. Solution: Ensure strict anhydrous conditions. If drying the solvent is insufficient, substitute K2CO3 with a milder, less hygroscopic base like K2HPO4, or utilize a non-nucleophilic organic base to completely eliminate the generation of hydroxide ions.

Q3: What is the most scalable method for isolating the product from DMSO and unreacted imidazole without relying on chromatography? A: DMSO is water-miscible but has a high boiling point, making distillation impractical. Unreacted imidazole is highly water-soluble but frequently partitions into organic solvents during standard washing. However, the imidazole moiety on your product is weakly basic, with a pKa of approximately 6.95[3]. Solution: Utilize an acid-base extraction[4]. By lowering the aqueous phase pH to 2.0, the product forms a highly water-soluble hydrochloride salt, driving it into the aqueous phase while neutral organic impurities remain in the organic phase. Subsequent basification of the separated aqueous layer to pH 8.0 deprotonates the product back to its free base, allowing it to be cleanly extracted into a fresh organic solvent.

Validated Step-by-Step Protocol (1 kg Pilot Scale)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation criteria are met.

Phase 1: Reaction Execution

  • Reactor Preparation: Charge 5.0 L of anhydrous DMSO to a 20 L jacketed glass-lined reactor under N2.

    • Validation: Sample for Karl Fischer titration. Pass criteria: < 0.1% H2O.

  • Reagent Loading: Add 1.00 kg of Methyl 2-chloro-4-fluorobenzoate (5.30 mol) and 0.43 kg of Imidazole (6.36 mol, 1.2 eq). Stir at 200 rpm until a homogenous solution forms.

  • Controlled Base Dosing: Set the jacket temperature to 40°C. Add 0.88 kg of anhydrous K2CO3 (6.36 mol) in 4 equal portions over 2 hours.

    • Causality: Phased addition controls the initial exotherm and prevents localized thermal spikes that degrade the ester.

  • Coupling: Ramp the jacket temperature to 85°C at a rate of 0.5°C/min. Hold for 12 hours.

    • Validation: Analyze via HPLC. Proceed only when the fluorobenzoate starting material is < 1.0% AUC.

Phase 2: Downstream Processing (DSP) 5. Aqueous Quench: Cool the reactor to 25°C. Add 10.0 L of DI water and 5.0 L of Ethyl Acetate (EtOAc). Stir vigorously for 15 minutes, then stop agitation and allow phases to settle.

  • Causality: DMSO partitions into the lower aqueous layer, while the product and unreacted starting material move to the upper EtOAc layer.

  • Acid Extraction: Separate and retain the EtOAc layer. Add 5.0 L of 1M HCl to the EtOAc. Stir for 15 minutes and allow to settle.

    • Validation: Check the pH of the aqueous layer. It must be < 2.5. The product is now protonated and resides entirely in the aqueous layer[4]. Discard the organic layer containing neutral impurities.

  • Basification & Recovery: Add fresh EtOAc (5.0 L) to the acidic aqueous layer. Slowly dose 2M NaOH into the reactor while stirring until the aqueous pH reaches 8.0 - 8.5.

    • Validation: The product free-base forms and partitions back into the new EtOAc layer. Separate and retain the EtOAc.

  • Crystallization: Concentrate the EtOAc layer under vacuum (40°C, 150 mbar) to a volume of 2.0 L. Slowly add 4.0 L of n-Heptane (anti-solvent) at 50°C. Cool the mixture to 5°C at a controlled rate of 0.2°C/min to promote crystal growth. Filter the slurry and dry the wet cake under vacuum at 45°C to constant weight.

References

  • Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides. ResearchGate. Available at:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at:[Link]

  • Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Reactions with Methyl 2-chloro-4-(1H-imidazol-1-yl)benzoate

Welcome to the Technical Support Center. As researchers and drug development professionals, working with densely functionalized, sterically hindered building blocks often presents unique synthetic bottlenecks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with densely functionalized, sterically hindered building blocks often presents unique synthetic bottlenecks. Methyl 2-chloro-4-(1H-imidazol-1-yl)benzoate is a prime example of a challenging substrate.

The ortho-chloro substituent severely restricts the reactivity of the adjacent methyl ester, while the imidazole ring introduces the risk of transition-metal catalyst poisoning. This guide provides field-proven, self-validating protocols and mechanistic insights to help you overcome these hurdles.

Reactivity Substrate Methyl 2-chloro-4-(1H-imidazol-1-yl)benzoate Ester Methyl Ester (C1) Steric Hindrance from ortho-Cl Substrate->Ester Hydrolysis/Amidation CCl C-Cl Bond (C2) Low Reactivity & Steric Shielding Substrate->CCl Cross-Coupling Imidazole Imidazole Ring (C4) Pd-Catalyst Poisoning Substrate->Imidazole Metal Coordination

Structural bottlenecks in Methyl 2-chloro-4-(1H-imidazol-1-yl)benzoate reactivity.

Part 1: Overcoming Hindrance in Ester Hydrolysis (Saponification)

Q: Why is the hydrolysis of Methyl 2-chloro-4-(1H-imidazol-1-yl)benzoate so sluggish compared to its para-chloro analog?

A: The resistance to saponification is primarily driven by the ortho-steric effect. The chlorine atom at the C2 position physically blocks the Bürgi-Dunitz trajectory required for the hydroxide nucleophile to attack the ester carbonyl[1]. Furthermore, the steric clash forces the ester group out of coplanarity with the aromatic ring, disrupting the ground-state resonance but significantly increasing the activation energy required to form the congested tetrahedral intermediate.

Data Presentation: Comparative Hydrolysis Profiles
Substrate TypeSubstituent PositionRelative Hydrolysis Rate (k_rel)Required TemperatureTypical Reaction Time
UnsubstitutedNone1.0 (Baseline)25 °C (RT)2 - 4 hours
para-ChloroC4~1.5 (Accelerated via induction)25 °C (RT)1 - 2 hours
ortho-Chloro C2 < 0.05 (Sterically hindered) 70 - 90 °C 12 - 24 hours
Validated Protocol: High-Temperature Saponification

To overcome the activation barrier, thermal energy and a high concentration of a small, aggressive nucleophile (LiOH) are required.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 3:1:1 mixture of THF:MeOH:H₂O. The methanol acts as a phase-transfer agent to keep the lipophilic ester in solution while solvating the hydroxide.

  • Reagent Addition: Dissolve 1.0 equivalent of Methyl 2-chloro-4-(1H-imidazol-1-yl)benzoate in the solvent mixture (0.2 M concentration). Add 5.0 equivalents of LiOH·H₂O.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 75 °C.

  • Self-Validation Check: Monitor the reaction via LC-MS after 6 hours. You should observe the disappearance of the parent mass [M+H]⁺ and the appearance of the highly polar carboxylate peak. If starting material remains after 12 hours, add an additional 2.0 eq of LiOH and continue heating.

  • Workup: Cool to 0 °C. Carefully acidify the mixture to pH 4-5 using 1M HCl. Caution: The imidazole ring (pKa ~6.0) will protonate if the pH drops too low, making the product highly water-soluble. Extract the zwitterionic product with a polar organic solvent (e.g., 10% isopropanol in dichloromethane).

Part 2: Direct Amidation of the Hindered Ester

Q: I am trying to convert the methyl ester directly to an amide using a primary amine, but I am recovering 100% starting material. How can I force this reaction?

A: Direct amidation of ortho-substituted methyl benzoates is notoriously difficult because the expulsion of the methoxide leaving group from a sterically congested tetrahedral intermediate is highly unfavorable. Standard heating is insufficient. You must use Lewis acid-mediated activation, specifically Trimethylaluminum (AlMe₃), commonly known as Weinreb amidation conditions[2]. AlMe₃ reacts with the amine to form a highly nucleophilic dimethylaluminum amide complex, which simultaneously activates the ester carbonyl and delivers the amine intramolecularly, bypassing the standard steric barriers.

Validated Protocol: AlMe₃-Mediated Direct Amidation

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon. This reaction is highly moisture-sensitive.

  • Amine Activation: Dissolve 2.0 equivalents of your target amine in anhydrous 1,2-dichloroethane (DCE) (0.3 M). Cool to 0 °C.

  • AlMe₃ Addition: Slowly add 2.0 equivalents of AlMe₃ (typically a 2.0 M solution in toluene) dropwise. Safety Note: AlMe₃ is highly pyrophoric. Stir for 30 minutes at room temperature to ensure complete formation of the aluminum-amide complex. Methane gas evolution will be observed.

  • Substrate Addition: Add 1.0 equivalent of Methyl 2-chloro-4-(1H-imidazol-1-yl)benzoate dissolved in a minimum amount of anhydrous DCE.

  • Reflux: Heat the reaction mixture to 80 °C for 4 to 12 hours.

  • Self-Validation Check: Quench a 50 µL aliquot into 1M HCl/EtOAc and check by TLC. The highly fluorescent ester spot should be completely consumed.

  • Quench and Isolation: Cool the reaction to 0 °C. Carefully quench by the dropwise addition of 1M HCl until gas evolution ceases. Add Rochelle's salt (potassium sodium tartrate) solution and stir vigorously for 1 hour to break up the aluminum emulsion before extracting with ethyl acetate.

Part 3: Cross-Coupling at the C-Cl Bond (Buchwald-Hartwig / Suzuki)

Q: My Palladium-catalyzed cross-coupling at the C2-Cl position is failing. The catalyst seems to crash out as a black precipitate almost immediately. What is happening?

A: You are facing a dual-threat scenario. First, the C-Cl bond is inherently less reactive toward oxidative addition than C-Br or C-I, and the adjacent ester group provides significant steric shielding. Second, the unprotected imidazole nitrogen is a strong Lewis base. It rapidly coordinates to the Pd(0) or Pd(II) centers, forming stable, off-cycle bis-imidazole palladium complexes that precipitate out of solution (catalyst poisoning)[3].

To solve this, you must use a highly active, sterically demanding ligand like XPhos (a Buchwald dialkylbiaryl phosphine). The massive steric bulk of XPhos prevents the imidazole from coordinating to the metal center, while its electron-rich nature forces the difficult oxidative addition into the C-Cl bond[4].

CatalyticCycle Pd0 Pd(0) Precatalyst Poison Inactive Pd-Imidazole Complex (Catalyst Poisoning) Pd0->Poison Standard Ligands (e.g., PPh3) OxAdd Oxidative Addition into C-Cl (Sterically Hindered) Pd0->OxAdd Bulky Ligands (e.g., XPhos) Productive Productive Cross-Coupling (Enabled by Bulky XPhos) OxAdd->Productive Transmetalation & Reductive Elimination

Ligand-dependent pathways in Pd-catalyzed cross-coupling of imidazole-bearing chloroarenes.
Validated Protocol: XPhos-Pd-G2 Catalyzed Suzuki Coupling

Step-by-Step Methodology:

  • Reagent Mixing: In a microwave vial, combine Methyl 2-chloro-4-(1H-imidazol-1-yl)benzoate (1.0 eq), the target boronic acid (1.5 eq), and anhydrous K₃PO₄ (3.0 eq).

  • Catalyst Addition: Add 2 to 5 mol% of XPhos-Pd-G2 precatalyst. The G2 precatalyst ensures rapid, quantitative generation of the active monoligated L-Pd(0) species, which is critical for outcompeting imidazole coordination[4].

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.15 M). The water is essential to dissolve the phosphate base and accelerate the transmetalation step.

  • Reaction Execution: Seal the vial, purge with Argon, and heat to 100 °C for 4 hours.

  • Self-Validation Check: The reaction mixture should remain a homogeneous yellow/orange solution. If it turns jet-black within the first 10 minutes, oxygen has entered the system, or the catalyst loading was insufficient to overcome baseline imidazole poisoning.

  • Workup: Dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify via silica gel chromatography.

References
  • Combined Experimental and Computational Mechanistic Investigation of the Palladium-Catalyzed Decarboxylative Cross-Coupling of Sodium Benzoates with Chloroarenes. The Journal of Organic Chemistry. Available at: [Link]

  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. PubMed Central (PMC). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate: A Strategic Comparison with Alternative Imidazole-Based Intermediates

An In-Depth Guide for Medicinal Chemists: The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Medicinal Chemists:

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3][4] The strategic selection of an imidazole-containing starting material is therefore a critical decision point in the design of efficient and flexible synthetic routes. This guide provides an in-depth comparison of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate, a highly versatile building block, against more traditional imidazole intermediates, supported by experimental frameworks and mechanistic rationale to inform your drug discovery programs.

The Strategic Value of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate

Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate is a trifunctional intermediate, presenting three distinct and orthogonally reactive sites. This multi-handle nature is its primary advantage, allowing for controlled, sequential modifications essential for building molecular complexity and generating focused compound libraries.

  • The Methyl Ester: Serves as a stable precursor to a carboxylic acid via saponification. The resulting acid is a key anchor point for amide bond formation, a ubiquitous linkage in pharmaceuticals, or can be reduced to a primary alcohol for further derivatization.

  • The Aryl Chloride: The electron-withdrawing nature of the ester and the imidazole ring activates the chlorine atom for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of nucleophiles (amines, thiols, alcohols), providing a powerful vector for exploring structure-activity relationships (SAR).

  • The Imidazole N-H: The secondary amine within the imidazole ring is available for N-alkylation or N-arylation, enabling modulation of the molecule's steric and electronic properties, which can be crucial for optimizing target engagement and pharmacokinetic profiles.

This combination of reactive sites in a single, stable molecule provides a convergent and highly efficient platform for synthesizing complex drug candidates.

A Comparative Analysis of Imidazole Intermediates

The utility of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate is best understood when contrasted with other common imidazole building blocks. The optimal choice is always dictated by the specific synthetic goal.

Table 1: Comparative Profile of Key Imidazole-Based Intermediates

IntermediateKey Reactive Sites & Common ReactionsPrimary Strategic UseAdvantagesLimitations
Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate Ester (Hydrolysis, Amidation), Aryl-Cl (SNAr), Imidazole N-H (Alkylation)Library synthesis; complex, multi-substituted targets; late-stage functionalization.Orthogonal reactivity allows for controlled, sequential modifications. High potential for molecular diversity from a single core.Higher initial cost and synthetic complexity compared to simpler imidazoles.
4-Nitroimidazole Nitro Group (Reduction to Amine), Imidazole N-H (Alkylation), C-H ActivationPrecursor for 4-aminoimidazole derivatives; synthesis of nitroimidazole-based antimicrobials.The nitro group is a versatile handle for introducing an amino functionality, which can then be acylated, alkylated, or diazotized.The strongly deactivating nitro group can limit electrophilic substitution on the imidazole ring.
2-Mercaptoimidazole Thiol (Alkylation, Oxidation), Imidazole N-H (Alkylation)Synthesis of antithyroid drugs; introduction of a sulfur linkage.The thiol group is a potent nucleophile, enabling straightforward S-alkylation. Can be oxidized to sulfonyl chlorides or sulfonic acids.The thiol can be sensitive to oxidative conditions and may require protection. Potential for catalyst poisoning in some cross-coupling reactions.
1-Methyl-4-nitroimidazole Nitro Group (Reduction to Amine), C-H ActivationSynthesis of N-methylated imidazole derivatives; simplifies reactions by blocking N-alkylation.The pre-methylated nitrogen directs reactivity to other positions and avoids mixtures of N-alkylation products.The lack of an N-H bond removes a key site for functionalization, limiting the accessible chemical space.

Experimental Protocols & Mechanistic Rationale

The following protocols are designed to be self-validating, illustrating the practical application of these intermediates and the reasoning behind the chosen methodologies.

Protocol: Sequential Functionalization of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate

This two-step workflow demonstrates the power of orthogonal reactivity, first addressing the ester and then targeting the aryl chloride.

Workflow Diagram: Sequential Amidation and SNAr

G cluster_step1 Step 1: Saponification cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Nucleophilic Aromatic Substitution (SNAr) start Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate reagent1 LiOH·H₂O THF / H₂O, rt start->reagent1 product1 2-chloro-4-(1H-imidazol-1-yl)benzoic acid reagent1->product1 reagent2 R¹-NH₂, HATU, DIPEA DMF, rt product1->reagent2 product2 Amide Intermediate reagent2->product2 reagent3 R²-NH₂, Base DMSO, 120 °C product2->reagent3 final_product Final Diversified Product reagent3->final_product

Caption: A three-step workflow for diversifying the title compound.

Step 1: Selective Saponification of the Methyl Ester

  • Principle: The ester is hydrolyzed under basic conditions to the corresponding carboxylate salt, which is then protonated to yield the carboxylic acid.

  • Experimental Choices: Lithium hydroxide (LiOH) is chosen as the base because it effectively cleaves the ester at room temperature with a low risk of competing reactions. A mixture of tetrahydrofuran (THF) and water is used as the solvent to ensure solubility for both the lipophilic starting material and the aqueous base.

  • Methodology:

    • Dissolve Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate (1.0 eq.) in a 3:1 mixture of THF and water (0.2 M).

    • Add LiOH·H₂O (1.5 eq.) and stir vigorously at room temperature for 2-4 hours, monitoring by LC-MS or TLC.

    • Upon completion, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH ~4 with 1 M HCl.

    • The resulting precipitate, 2-chloro-4-(1H-imidazol-1-yl)benzoic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Amide Coupling and Subsequent SNAr

  • Principle: The carboxylic acid is first activated and then reacted with an amine to form an amide. The resulting product can then undergo SNAr at the chlorinated position.

  • Experimental Choices: HATU is a highly efficient, modern coupling reagent that minimizes side reactions and racemization risk. DIPEA is a non-nucleophilic base used to scavenge the acid produced. A polar aprotic solvent like DMF is ideal for this step. The subsequent SNAr reaction often requires heat to overcome the activation energy barrier.

  • Methodology:

    • To a solution of the carboxylic acid from Step 1 (1.0 eq.) in anhydrous DMF (0.2 M), add HATU (1.1 eq.) and DIPEA (2.5 eq.).

    • Stir the mixture for 15 minutes at room temperature to form the activated ester.

    • Add the desired primary or secondary amine (1.2 eq.) and continue stirring overnight.

    • To this reaction mixture, add the SNAr nucleophile (e.g., a different amine, 2.0 eq.) and an additional base if necessary (e.g., K₂CO₃, 3.0 eq.).

    • Heat the reaction to 100-120 °C and monitor for the disappearance of the chloro-intermediate.

    • After completion, cool the reaction, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product via column chromatography.

Protocol: Reduction of 4-Nitroimidazole for Amine Synthesis

This protocol demonstrates a foundational transformation in medicinal chemistry: the conversion of a nitro group to a primary amine, a key pharmacophore.

G start 4-Nitroimidazole reagent SnCl₂·2H₂O, conc. HCl EtOH, 70 °C start->reagent product 4-Aminoimidazole reagent->product diversification Acylation / Sulfonylation (R-COCl or R-SO₂Cl) product->diversification

Sources

Validation

Validating the Purity of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate: A Comparative Guide to qNMR vs. Traditional Chromatography

As a Senior Application Scientist, I frequently encounter the analytical trap of relying solely on chromatographic area percent to determine the purity of novel pharmaceutical intermediates. When evaluating complex molec...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical trap of relying solely on chromatographic area percent to determine the purity of novel pharmaceutical intermediates. When evaluating complex molecules like Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate , traditional methods often fall short. This compound features two distinct chromophores: a benzoate system and an imidazole ring. If a synthetic impurity lacks the imidazole moiety, its UV response factor will differ drastically from the target analyte, rendering HPLC-UV area percent highly inaccurate without an identical reference standard.

To achieve metrological traceability and absolute purity assignment, Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard. qNMR is recognized as a primary ratio method , meaning it directly correlates signal area to the number of resonant nuclei, bypassing the need for an identical reference standard . This guide objectively compares qNMR against traditional techniques and provides a self-validating experimental workflow for absolute purity determination.

Comparative Analysis: qNMR vs. HPLC vs. GC

Choosing the right analytical technique requires understanding the fundamental causality behind how each method detects and quantifies molecules. Table 1 summarizes why qNMR outperforms traditional chromatography for absolute purity validation when certified reference materials (CRMs) of the analyte are unavailable.

Table 1: Analytical Method Comparison for Purity Validation

Analytical FeatureQuantitative NMR (qNMR)HPLC-UVGC-FID
Primary Principle Direct nuclear counting (Primary ratio method)Chromatographic separation + UV absorptionChromatographic separation + Flame ionization
Reference Standard Not required (Uses universal internal calibrant)Required (Must be identical to analyte)Required (Must be identical to analyte)
Response Factor Bias None (Universal response per proton)High (Highly chromophore-dependent)Moderate (Dependent on carbon count/oxidation)
Structural Verification Yes (Simultaneous qualitative & quantitative data)No (Retention time only)No (Retention time only)
Analysis Time Fast (~15-30 mins per sample)Slow (Extensive method development needed)Slow (Method development + run time)
Mechanistic Causality in qNMR Experimental Design

To ensure scientific integrity, every parameter in a qNMR experiment must be deliberately chosen and justified.

Internal Calibrant (IC) Selection: The internal calibrant must be highly pure, chemically inert, and possess a simple NMR spectrum that does not overlap with the analyte . For Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate, Dimethyl sulfone (DMSO2) is the ideal IC. It provides a sharp, isolated singlet at ~3.0 ppm in DMSO-d6, which is perfectly separated from the analyte's methyl ester singlet (3.9 ppm) and aromatic protons (7.1–8.2 ppm) [[1]]([Link]).

Relaxation Delay ( D1​ ) Causality: NMR quantification relies on the complete return of excited nuclei to their equilibrium state (longitudinal relaxation, T1​ ). Aromatic protons typically exhibit long T1​ relaxation times. If the relaxation delay ( D1​ ) between scans is too short, the signal will be saturated, leading to an underestimation of purity. Setting D1​≥5×T1​ ensures >99.3% magnetization recovery, guaranteeing quantitative accuracy .

Building a Self-Validating System: A critical risk in 1D qNMR is hidden co-eluting impurities under the target integration peak. To make the protocol self-validating, we must integrate multiple, independent signals from the same analyte molecule (e.g., the methyl ester at 3.9 ppm and the imidazole C2-H at 8.1 ppm). If the calculated purity from these distinct peaks matches within a tight tolerance (<0.5%), the integration is internally validated, proving the absence of underlying impurities.

Step-by-Step Self-Validating qNMR Protocol

According to USP <761> guidelines , the following methodology ensures metrological traceability and high precision.

Step 1: Gravimetric Preparation Accurate weighing is the foundation of qNMR. Using an ultra-microbalance with a 0.001 mg readability , weigh ~15.000 mg of the analyte (Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate) and ~5.000 mg of TraceCERT® Dimethyl sulfone (IC) into an anti-static glass vial.

Step 2: Dissolution Dissolve the mixture in 0.6 mL of high-purity DMSO-d6. Vortex thoroughly to ensure complete homogenization, preventing line broadening caused by concentration gradients.

Step 3: T1​ Relaxation Assessment Perform an inversion-recovery experiment to determine the longest T1​ of the chosen quantification protons. For this system, the longest T1​ is typically around 4 seconds.

Step 4: NMR Acquisition Acquire the 1 H-NMR spectrum using a 90° excitation pulse to maximize the Signal-to-Noise Ratio (SNR). Set the relaxation delay ( D1​ ) to 25 seconds ( >5×T1​ ). Acquire a minimum of 64 scans to achieve an SNR > 250:1 for the target peaks.

Step 5: Spectral Processing Apply zero-filling (up to 256K points) and an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation to enhance peak shape . Perform rigorous manual phase correction and a 5th-order polynomial baseline correction.

Step 6: Integration & Calculation Integrate the DMSO2 singlet at 3.02 ppm ( N=6 ). Integrate the analyte's methyl ester singlet at 3.91 ppm ( N=3 ) and the imidazole C2-H singlet at 8.15 ppm ( N=1 ). Calculate the absolute mass fraction (purity) using the standard qNMR equation.

Experimental Data & Results

The data in Table 2 demonstrates the execution of our self-validating protocol. By calculating the purity using three distinct structural regions of the analyte, we establish absolute confidence in the result.

Table 2: qNMR Purity Validation Results (Self-Validating Integration)

Integration SignalChemical Shift (ppm)Number of Protons ( N )Calculated Purity (%)RSD (%)
DMSO2 (Calibrant) 3.026--
Methyl Ester (Analyte) 3.91398.420.15
Imidazole C2-H (Analyte) 8.15198.380.18
Benzene C6-H (Analyte) 8.02198.450.21

Note: The variance between the three independent analyte signals is <0.1%. This internal consistency mathematically validates that no hidden impurities are co-resonating beneath the integrated peaks, fulfilling the requirement for a self-validating system.

Workflow Visualization

QNMR_Workflow A 1. Gravimetric Preparation Analyte + DMSO2 (Internal Calibrant) B 2. T1 Relaxation Analysis Inversion Recovery Experiment A->B C 3. qNMR Acquisition 90° Pulse, D1 ≥ 5×T1 B->C D 4. Spectral Processing Zero-filling, Baseline Correction C->D E 5. Self-Validating Integration Methyl (3.9 ppm) vs Imidazole (8.1 ppm) D->E F 6. Absolute Purity Assignment Mass Fraction Calculation E->F

Step-by-step self-validating qNMR workflow for absolute purity determination.

References
  • General Chapters: <761> Nuclear Magnetic Resonance Spectroscopy | US Pharmacopeia (USP) | Link

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry (ACS) | Link

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results | ResolveMass Laboratories | Link

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation | MDPI | Link

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review | IRE Journals | Link

  • Purity by Absolute qNMR Instructions | American Chemical Society (ACS) | Link

  • A Guide to Quantitative NMR (qNMR) | Emery Pharma | Link

Sources

Comparative

GC-MS Comparative Analysis of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate Synthesis Batches: A Guide to Impurity Profiling

Executive Summary Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate is a highly specific chemical intermediate utilized in the development of advanced active pharmaceutical ingredients (APIs), including novel antif...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate is a highly specific chemical intermediate utilized in the development of advanced active pharmaceutical ingredients (APIs), including novel antifungal agents and targeted kinase inhibitors ()[1]. Ensuring the purity of this intermediate is critical; residual starting materials and structurally similar dehalogenated byproducts can propagate through subsequent synthetic steps, potentially forming genotoxic impurities. This guide provides an in-depth comparative analysis of three synthesis batches, detailing a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology to profile volatile and semi-volatile impurities with parts-per-million (ppm) precision.

Mechanistic Background & Causality

The synthesis of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate typically relies on an Ullmann-type C-N coupling between methyl 4-bromo-2-chlorobenzoate and imidazole. The chemoselectivity of this reaction is driven by the weaker C-Br bond relative to the C-Cl bond. However, at elevated temperatures, the copper catalyst can inadvertently provide enough activation energy to cleave the C-Cl bond, leading to dehalogenated byproducts or unwanted bis-imidazole adducts.

While High-Performance Liquid Chromatography (HPLC) is the standard for bulk purity assessment, it often lacks the sensitivity required to detect non-chromophoric or highly volatile trace impurities. GC-MS is uniquely suited for this application ()[2]. The low-molecular-weight, semi-volatile nature of these compounds allows them to vaporize readily without derivatization, and the high-resolution separation of capillary GC can easily resolve closely related positional isomers. Furthermore, trace-level analysis of such impurities is a strict regulatory requirement in pharmaceutical R&D ()[3].

Experimental Protocol: Self-Validating GC-MS Methodology

To ensure absolute trustworthiness and scientific integrity, this protocol incorporates an internal standard (IS) system. This creates a self-validating feedback loop that accounts for any variations in extraction efficiency, matrix suppression, or instrument response.

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Weighing: Accurately weigh 10.0 mg of the Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate batch sample into a clean glass vial.

  • Dissolution: Add 10.0 mL of GC-grade dichloromethane (DCM).

    • Causality: DCM completely solubilizes the organic ester and its associated impurities while leaving behind any inorganic copper catalyst salts or bases (e.g., K₂CO₃) used in the synthesis. This prevents non-volatile residues from contaminating the GC injector port and degrading the column.

  • Internal Standardization: Spike the solution with 10 µL of an internal standard solution (e.g., 4-bromoanisole at 1 mg/mL).

    • Self-Validation: By monitoring the IS peak area across all runs, any run-to-run variations in autosampler injection volume are mathematically normalized, ensuring the quantitative ppm data is highly accurate.

  • Filtration: Sonicate the mixture for 5 minutes and filter through a 0.22 µm PTFE syringe filter into a GC autosampler vial.

Step 2: GC-MS Instrumental Parameters
  • Column: DB-5ms capillary column (30 m × 0.25 mm, 0.25 µm film thickness).

    • Causality: The 5% phenyl-methylpolysiloxane stationary phase offers ultra-low bleed at high temperatures, which is critical for maintaining baseline stability when resolving structurally similar halogenated positional isomers.

  • Injection: 1 µL injection volume, Split ratio 10:1, Injector temperature 280°C.

  • Oven Program: Initial hold at 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Ionization: Electron Ionization (EI) at 70 eV.

    • Causality: 70 eV is the universal industry standard for EI. It ensures that the generated fragmentation spectra can be directly cross-referenced with NIST mass spectral libraries for the definitive structural identification of unknown impurities.

  • Detection: Full scan mode (m/z 50–500) for untargeted impurity profiling.

Analytical Workflow Visualization

GCMS_Workflow A Synthesis Batch Sampling B Sample Dissolution (Dichloromethane) A->B Prep C Gas Chromatography (DB-5ms Column) B->C Injection D Electron Ionization (70 eV EI) C->D Elution E Mass Spectrometry (m/z 50-500) D->E Fragmentation F Comparative Impurity Profiling E->F Analysis

Analytical workflow for the GC-MS impurity profiling of synthesis batches.

Comparative Batch Analysis Data

Three distinct synthesis batches were analyzed using the established GC-MS protocol to evaluate the efficacy of different scale-up and optimization strategies.

  • Batch A (Pilot): Standard Ullmann conditions (CuI catalyst, K₂CO₃ base, DMF solvent, 120°C).

  • Batch B (Scaled): Scaled-up version of Batch A (10x volume), prone to uneven heat distribution.

  • Batch C (Optimized): Addition of an N,N'-dimethylethylenediamine (DMEDA) ligand, allowing the reaction to proceed at a lower temperature (90°C).

Table 1: GC-MS Quantitative Impurity Profiling
Metric / ImpurityBatch A (Pilot)Batch B (Scaled)Batch C (Optimized)
Overall GC Purity (%) 96.5%95.2%99.4%
Unreacted SM (ppm) 1,2501,800< 50
Dehalogenated Byproduct (ppm) 8501,100120
Residual Imidazole (ppm) 420650< 10
Bis-imidazole Adduct (ppm) 110180Not Detected

(SM = Methyl 4-bromo-2-chlorobenzoate)

Discussion & Causality of Performance Differences

The GC-MS data objectively demonstrates the superior performance and safety profile of Batch C . The mechanistic reasons for these variations are deeply rooted in the reaction conditions:

  • Reduction of Unreacted Starting Material (SM): The high levels of unreacted SM in Batches A and B indicate incomplete conversion, exacerbated by poor heat transfer in the scaled Batch B. In Batch C, the addition of the DMEDA ligand solubilized the copper catalyst and significantly accelerated the oxidative addition step of the catalytic cycle. This drove the reaction to near completion, leaving < 50 ppm of residual SM.

  • Suppression of Dehalogenation: Batches A and B required a high temperature (120°C) to force the reaction forward. This excessive thermal energy overcame the activation barrier for C-Cl bond cleavage, resulting in significant dehalogenated byproducts (850–1,100 ppm). By enabling the reaction to proceed efficiently at 90°C, the optimized ligand conditions of Batch C completely suppressed this secondary degradation pathway, preserving the critical 2-chloro moiety.

  • Elimination of Bis-Adducts: The lower temperature and rapid kinetics at the 4-position in Batch C prevented the imidazole from attacking the sterically hindered 2-chloro position, effectively eliminating the formation of the bis-imidazole adduct.

Conclusion

GC-MS serves as an indispensable, high-resolution tool for the comparative analysis of pharmaceutical intermediate synthesis batches. By leveraging specific extraction protocols and optimized chromatographic parameters, researchers can accurately map the impurity profile of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate. Correlating this analytical data with mechanistic synthesis principles allows for targeted process optimization, ultimately ensuring the safety, yield, and efficacy of the downstream API.

References

  • NextSDS. "methyl 2-chloro-4-(1H-imidazol-1-yl)benzenecarboxylate — Chemical Substance Information." NextSDS. [Link]

  • Liu, D. Q., Sun, M., & Kord, A. S. "Recent advances in trace analysis of pharmaceutical genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis.[Link]

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Safety & Regulatory Compliance

Safety

Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate proper disposal procedures

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate. The procedures outlined below are grounded in establish...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate. The procedures outlined below are grounded in established safety protocols for handling halogenated and nitrogen-containing aromatic compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate was not located. The following guidance is based on the chemical's structure, information on similar chlorinated and imidazole-containing compounds, and general best practices for hazardous waste management. It is imperative to consult your institution's Environmental Health & Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.

Hazard Assessment and Classification

Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate must be handled as a hazardous substance. This assessment is based on its structural components:

  • Chlorinated Aromatic System: The presence of a chlorine atom on the benzene ring classifies this compound as a halogenated organic. Such compounds are often persistent in the environment and can generate toxic byproducts, like hydrogen chloride gas, upon improper incineration.[1] Halogenated solvents are typically regulated as F-list hazardous wastes by the EPA, which entails specific disposal requirements.[2]

  • Imidazole Moiety: The imidazole ring is a key feature. Imidazole itself is known to be corrosive, causing severe skin burns and eye damage, and is harmful if swallowed.[3][4] It is reasonable to presume that this derivative shares some of these hazardous properties.

Based on this analysis, all waste containing this compound, including pure substance, reaction mixtures, contaminated consumables, and rinsate, must be classified as Halogenated Organic Hazardous Waste .

Immediate Safety & Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] Always wear the appropriate PPE to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant chemical splash goggles.Protects eyes from dust and splashes. Imidazole-containing compounds can cause severe eye damage.[7][8]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before use.Prevents skin contact. Related compounds are known to cause skin irritation and burns.[4] Contaminated gloves must be disposed of as hazardous waste.
Body Protection A flame-resistant lab coat. A chemical-resistant apron is recommended for larger quantities.Protects against accidental spills and contamination of personal clothing.[9]
Respiratory A NIOSH-approved respirator may be required if handling powders outside a fume hood.Prevents inhalation of dust particles, which may be harmful and cause respiratory irritation.[3][5]

Step-by-Step Disposal Protocol

The proper disposal of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate requires a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Segregation

Proper segregation is the most critical step in a compliant and cost-effective waste management program.

  • Halogenated vs. Non-Halogenated: NEVER mix waste containing this compound with non-halogenated organic waste.[10] The disposal of mixed waste is significantly more complex and expensive.[10]

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated filter paper, weighing boats, residual powder) from liquid waste (e.g., solutions, reaction mixtures, solvent rinses).

Step 2: Container Selection and Labeling
  • Select a Compatible Container: Use a designated, leak-proof container made of a material compatible with the waste (e.g., glass or high-density polyethylene for many organic solvents). The container must have a secure, tight-fitting lid.[5][11]

  • Label the Container Immediately: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste ".[10][12]

    • The full chemical name: "Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate ".

    • An indication of the hazards (e.g., "Corrosive," "Toxic").

    • The accumulation start date.

Step 3: Waste Accumulation and Storage
  • Transfer Waste: Carefully transfer the waste into the labeled container, avoiding spills. Use a funnel for liquids if necessary.

  • Keep Container Closed: The waste container must remain sealed at all times, except when adding waste.[10]

  • Store in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which should be a secure, well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and bases.[5][13] The SAA must be under the control of the laboratory personnel generating the waste.

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department.[14]

  • Professional Disposal: Your EHS office will arrange for collection by a licensed and certified hazardous waste disposal vendor.

  • Preferred Disposal Method: The standard and most environmentally sound method for destroying chlorinated organic compounds is high-temperature incineration in a specialized facility.[1][14] These incinerators are equipped with scrubbers and other pollution control devices to neutralize the acidic gases (like HCl) and other hazardous byproducts generated during combustion.[1][15]

Below is a workflow diagram illustrating the disposal process.

cluster_prep Preparation & Handling cluster_classification Classification & Segregation cluster_containment Containment cluster_storage_disposal Storage & Final Disposal start Begin Disposal of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify Classify as Halogenated Organic Hazardous Waste fume_hood->classify segregate Segregate from Non-Halogenated and Non-Hazardous Waste classify->segregate container Select Compatible Waste Container segregate->container label_container Label Container: 'Hazardous Waste' & Chemical Name container->label_container transfer Transfer Waste into Container label_container->transfer seal Securely Seal Container transfer->seal store Store in Designated SAA Away from Incompatibles seal->store contact_ehs Contact EHS for Pickup store->contact_ehs end Disposal by Licensed Vendor (High-Temperature Incineration) contact_ehs->end

Caption: Disposal workflow for Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate.

Spill Management and Decontamination

Spill Response

In the event of a small spill within a fume hood:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, use an absorbent material (e.g., vermiculite or a chemical spill pillow) to contain and clean up the spill.

  • Collect all contaminated materials in a sealed, compatible container.

  • Label the container as hazardous waste with the chemical name.

  • Clean the spill area with a suitable solvent (like ethanol or acetone), and collect the cleaning materials and rinsate as hazardous waste.[12]

For large spills or any spill outside of a fume hood, evacuate the area, secure it, and contact your institution's EHS or emergency response team immediately.[5]

Equipment Decontamination

All laboratory equipment, including glassware, stir bars, and spatulas, that has come into contact with Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate must be decontaminated.[16][17]

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove residual chemical. This initial rinsate is hazardous waste and must be collected in your labeled halogenated organic waste container.[16]

  • Secondary Cleaning: After the solvent rinse, the equipment can typically be cleaned using standard laboratory procedures, such as washing with soap and warm water.[9]

  • Documentation: Complete and affix a "Laboratory Equipment Decontamination Form" to any larger equipment before it is moved, serviced, or surplused.[18]

By adhering to these procedures, researchers can ensure the safe, compliant, and environmentally responsible management of waste generated from Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate.

References

  • Laboratory Equipment Decontamination Procedures. (n.d.). Central Michigan University. Retrieved from [Link]

  • Laboratory Equipment Decontamination Procedures. (n.d.). Wayne State University. Retrieved from [Link]

  • Laboratory Equipment Decontamination Guidelines - Standard Operating Procedure. (n.d.). Retrieved from [Link]

  • Decontamination Protocols for Lab Equipment. (2025, May 27). Aport. Retrieved from [Link]

  • Chemical Equipment Disinfection/Decontamination. (n.d.). University of Louisville. Retrieved from [Link]

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). ACS Publications. Retrieved from [Link]

  • Hazardous vs Non-Hazardous Waste: Classification Guide for Businesses. (2026, March 17). Crystal Clean. Retrieved from [Link]

  • Imidazole Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]

  • Methyl 2-chloro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate. (n.d.). NextSDS. Retrieved from [Link]

  • Procedure for Disposing of Hazardous Waste. (n.d.). MIT Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Summary of Proposed “Imidazole” Project. (n.d.). Environmental Protection Agency. Retrieved from [Link]

  • 7.2 Organic Solvents. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety. Retrieved from [Link]

  • Methyl 2-chloro-4-Methyl-1H-iMidazole-5-carboxylate — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

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Handling

A Researcher's Guide to the Safe Handling of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate

As a novel compound at the forefront of research, Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate demands a rigorous and informed approach to laboratory safety. This guide provides a comprehensive framework for i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound at the forefront of research, Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate demands a rigorous and informed approach to laboratory safety. This guide provides a comprehensive framework for its handling, grounded in the principles of chemical safety and risk mitigation. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, its structure—a chlorinated aromatic ring linked to an imidazole moiety—necessitates a conservative approach, drawing on safety data for related chemical classes, including substituted benzoates and imidazole derivatives.

Understanding the Inherent Risks

The chemical structure of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate suggests several potential hazards that must be proactively managed. The imidazole component is known to be corrosive, capable of causing severe skin burns and eye damage.[1][2][3][4] Aromatic hydrocarbons and their derivatives can also present significant health risks, including irritation and potential long-term effects. Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of aerosols or dust.

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations for the choice of each.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection ANSI Z87.1-compliant chemical safety goggles and a full-face shield.The imidazole moiety suggests a high risk of corrosivity, making protection against splashes and contact with mucous membranes paramount.[5][6][7] A face shield offers an additional layer of protection for the entire face.
Hand Protection Double-gloving is mandatory. An inner nitrile glove with an outer glove of a material with high resistance to aromatic hydrocarbons (e.g., butyl rubber or Viton™).Nitrile gloves provide good general protection and dexterity, but they can be vulnerable to degradation by aromatic hydrocarbons.[8][9] An outer glove of a more resistant material is crucial for preventing chemical breakthrough. Always inspect gloves for any signs of degradation or pinholes before use.[5]
Body Protection A chemically compatible laboratory coat that fully extends to the wrists and is kept buttoned.This prevents incidental skin contact and protects personal clothing from contamination.[1][5]
Respiratory Protection Typically not required when working in a certified chemical fume hood. However, if there is a risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6][10][11]The primary route of exposure to be controlled is inhalation. A fume hood is the most effective engineering control.[1][5][6]

Part 2: Operational and Disposal Protocols

Safe Handling Workflow

The following workflow is designed to minimize exposure risk at every stage of handling Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials prep_waste Prepare Labeled Waste Containers prep_materials->prep_waste handle_weigh Weigh Compound in Fume Hood prep_waste->handle_weigh handle_dissolve Dissolve/React in Closed System handle_weigh->handle_dissolve handle_transfer Transfer Solutions with Care handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Solid Waste cleanup_decontaminate->cleanup_dispose_solid cleanup_doff_ppe Doff PPE Correctly cleanup_dispose_liquid->cleanup_doff_ppe cleanup_dispose_solid->cleanup_doff_ppe

Safe Handling Workflow Diagram

Step-by-Step Handling Procedure:

  • Preparation:

    • Before entering the laboratory, ensure you are familiar with the potential hazards.

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.[5]

    • Gather all necessary equipment, including spatulas, glassware, and solvents.

    • Prepare a designated, sealed, and clearly labeled waste container for both solid and liquid waste.[1][5]

  • Handling:

    • All manipulations of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust particles.[1][6]

    • When weighing the compound, use a disposable weigh boat to minimize contamination of balances.

    • If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • Keep all containers tightly closed when not in use.[5][7][12]

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Dispose of contaminated disposable items, such as gloves and weigh boats, in the designated solid waste container.[5]

    • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container.[5]

    • Never dispose of this chemical down the drain.[13]

    • Follow proper glove removal technique to avoid contaminating your skin.[14] Wash hands thoroughly with soap and water after removing gloves.[1][5][15]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][7][16] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7][17] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[6][7][17] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6][7] Rinse the mouth with water and seek immediate medical attention.

  • Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[1]

Part 3: Disposal Plan

All waste generated from the handling of Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid compound. It must be collected in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: All solutions containing the compound, as well as solvents used for cleaning, must be collected in a labeled, sealed, and chemically compatible container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.[5]

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.[1][5]

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's certified waste management provider.

By adhering to these stringent safety protocols, researchers can confidently and safely work with Methyl 2-chloro-4-(1H-imidazol-1-yl)-benzenecarboxylate, ensuring both personal safety and the integrity of their research.

References

  • Imidazole. (2025, February 28). University of Washington Environmental Health & Safety. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ1NV40qxnjU68OBTWSDZYR62B4Wc8ngD4oD84Xf_v7Pm7dOViVUFmVZWAMoibi-pqvKQxzXFn0RY5Pq9Gg3qlTS-kTfjzcg3ZUOrjeAdrMJSwHsmhdC0GbEYjJQ-kX0CZB5MiwqM-9icqK9lXN0iM0IY6gbAK0dHMZl6jk5k=]
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